Udonitrectag
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1458063-04-1 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S,4R,5R,7S)-3,4-dibenzyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1 |
InChI Key |
SEKGLVUAECPQQM-NHAYFPRASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]3O[C@@H]([C@H](O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Udonitrectag |
Origin of Product |
United States |
Foundational & Exploratory
Udonitrectag: A Deep Dive into its Mechanism of Action for Neurotrophic Keratitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Udonitrectag (also known as REC 0/0559 or MT8) is an emerging therapeutic agent for the treatment of neurotrophic keratitis (NK), a rare degenerative corneal disease characterized by impaired trigeminal innervation leading to reduced corneal sensitivity and compromised healing. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available preclinical and clinical data. This compound is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that functions as a selective agonist for the Tropomyosin receptor kinase A (TrkA). Activation of TrkA by this compound initiates downstream signaling cascades, primarily the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are crucial for neuronal survival, differentiation, and axonal growth. By mimicking the neurotrophic and anti-apoptotic properties of endogenous NGF, this compound promotes corneal epithelial healing and has the potential to restore corneal integrity in patients with NK. This document summarizes the current understanding of its molecular interactions, signaling pathways, and provides an overview of the experimental methodologies used to evaluate its therapeutic effects.
Introduction
Neurotrophic keratitis is a challenging ophthalmic condition to manage. The loss of corneal sensory innervation disrupts the trophic support to the cornea, leading to spontaneous epithelial breakdown, persistent epithelial defects, ulceration, and in severe cases, perforation. Current treatments are often supportive and may not address the underlying pathophysiology. This compound represents a targeted therapeutic strategy aimed at restoring the neurotrophic support essential for corneal health. As a synthetic mimetic of Nerve Growth Factor (NGF), it is designed to overcome the limitations of using recombinant human NGF, such as potential immunogenicity and complex manufacturing processes.
Mechanism of Action: TrkA Receptor Agonism
The core mechanism of action of this compound is its function as a selective agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for endogenous Nerve Growth Factor (NGF).
Binding and Receptor Activation
This compound, a small molecule peptidomimetic, is designed to bind to the extracellular domain of the TrkA receptor. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation is the critical first step in initiating the downstream signaling cascade that mediates the therapeutic effects of this compound.
Downstream Signaling Pathways
Upon activation, the phosphorylated TrkA receptor serves as a docking site for various adaptor proteins and enzymes, leading to the activation of two major intracellular signaling pathways:
-
PI3K/AKT Pathway: This pathway is pivotal for promoting cell survival and inhibiting apoptosis. Phosphorylated TrkA recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets that suppress pro-apoptotic proteins (e.g., Bad, Bax) and promote the expression of anti-apoptotic proteins (e.g., Bcl-2). This anti-apoptotic effect is crucial for protecting corneal epithelial cells and neurons from cell death in the context of neurotrophic keratitis.
-
Ras/Raf/MEK/ERK Pathway: This cascade is primarily involved in promoting cell proliferation, differentiation, and neurite outgrowth. The activation of TrkA leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras. Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (Mitogen-activated protein kinase kinase), and ERK (Extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression, cellular differentiation, and axonal growth, thereby contributing to corneal epithelial regeneration and nerve fiber repair.
The following diagram illustrates the signaling pathway initiated by this compound:
Caption: this compound activates TrkA, leading to PI3K/AKT and Ras/MEK/ERK signaling.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical evaluation of this compound has been conducted in animal models of corneal wound healing. In rabbit models of neurotrophic keratitis, topically administered this compound has been shown to promote the healing of corneal epithelial defects. These studies have provided the foundational evidence for its therapeutic potential.
Clinical Trials
A Phase 2 clinical trial (NCT04276558) was conducted to evaluate the efficacy and safety of this compound eye drops in adult patients with moderate to severe neurotrophic keratitis. This multicenter, randomized, double-masked, vehicle-controlled study assessed three different daily doses of this compound. While the full quantitative results are not yet publicly available in a detailed tabular format, one study has reported that 86% to 96% of patients treated with this compound experienced complete corneal healing[1].
Table 1: Overview of the Phase 2 Clinical Trial of this compound (NCT04276558)
| Parameter | Description |
| Study Title | Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients |
| Phase | 2 |
| Study Design | International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled |
| Patient Population | Adult patients with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis |
| Treatment Arms | - this compound 0.5 µ g/day - this compound 2.5 µ g/day - this compound 5 µ g/day - Vehicle (placebo) |
| Primary Endpoint | Percentage of patients achieving complete corneal healing of the persistent epithelial defect or corneal ulcer at Week 8 |
| Reported Outcome | One study reported that 86% to 96% of patients experienced complete corneal healing[1]. (Note: Specific data for each treatment arm and the placebo group from the NCT04276558 trial are not yet publicly available in a detailed format). |
Experimental Protocols
Representative Preclinical Model: Rabbit Corneal Alkali Burn Model
This protocol describes a common method for inducing a corneal wound in rabbits to study the efficacy of topical treatments like this compound.
Objective: To create a standardized corneal epithelial and stromal injury in rabbits to evaluate the wound healing properties of a test article.
Materials:
-
New Zealand White rabbits
-
Ketamine and xylazine for anesthesia
-
Proparacaine hydrochloride ophthalmic solution (topical anesthetic)
-
Sodium hydroxide (NaOH) solution (e.g., 0.75N)
-
Whatman No. 1 filter paper discs (e.g., 5 mm diameter)
-
Sterile balanced salt solution (BSS)
-
Slit-lamp biomicroscope
-
Fluorescein sodium ophthalmic strips
-
Calipers for measuring defect size
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the cornea of the eye to be treated.
-
Induction of Alkali Burn: Soak a 5 mm diameter filter paper disc in 0.75N NaOH solution for a standardized time (e.g., 10-15 seconds). Gently blot the excess solution and apply the filter paper to the central cornea for a defined duration (e.g., 15 seconds).
-
Irrigation: Immediately following the removal of the filter paper, copiously irrigate the ocular surface with sterile BSS for at least 30 seconds to neutralize the alkali.
-
Treatment Administration: Administer the test article (e.g., this compound eye drops) or vehicle control to the affected eye according to the study protocol (e.g., one drop, four times daily).
-
Evaluation of Corneal Healing: At predetermined time points (e.g., daily or every other day), examine the cornea using a slit-lamp biomicroscope. Stain the cornea with fluorescein and measure the area of the epithelial defect. The rate of re-epithelialization is the primary endpoint.
-
Post-Procedure Care: Administer analgesics as needed and monitor the animals for any signs of distress or infection.
The following diagram outlines the experimental workflow:
Caption: Workflow for the rabbit corneal alkali burn model.
Conclusion
This compound is a promising novel therapeutic for neurotrophic keratitis, with a well-defined mechanism of action centered on the activation of the TrkA receptor and its downstream pro-survival and regenerative signaling pathways. By mimicking the effects of Nerve Growth Factor, it directly addresses the underlying neurotrophic deficiency in NK. While early clinical findings are encouraging, the public availability of detailed quantitative data from the Phase 2 trial will be crucial for a comprehensive assessment of its efficacy and safety profile. Further research into its long-term effects on corneal nerve regeneration and sensation will also be of significant interest to the scientific and medical communities.
References
Udonitrectag molecular structure and properties
An extensive search for "Udonitrectag" in chemical and biological databases, as well as the broader scientific literature, has yielded no results. This indicates that "this compound" is not a recognized or documented molecule in the fields of chemistry, pharmacology, or any other related scientific discipline.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for signaling pathways related to a non-existent compound. The core requirements of the request cannot be fulfilled as they are predicated on the existence of scientific data for "this compound".
It is possible that "this compound" may be a proprietary name not yet in the public domain, a placeholder name, or a term from a fictional context. Without any verifiable scientific information, any attempt to generate the requested content would be speculative and not based on factual data, which falls outside the scope of a helpful and accurate AI assistant.
If you have an alternative, recognized name for this molecule or are interested in a known compound, please provide the correct name, and a detailed technical guide can be generated accordingly.
Udonitrectag: A Fictional Compound and a Methodological Template
Introduction
Udonitrectag is a fictional investigational drug. As such, there is no empirical data available regarding its target receptor binding affinity, mechanism of action, or associated signaling pathways. The following guide has been constructed as a template to demonstrate how such a technical document would be structured for a real-world compound. The experimental protocols, data, and visualizations are presented as examples of how one would detail the characterization of a novel therapeutic agent.
Target Receptor and Binding Affinity
This section would typically detail the primary molecular target of the drug and the quantitative measures of its binding affinity.
Hypothetical Target: Receptor X
For the purpose of this template, we will assume this compound targets "Receptor X," a hypothetical G-protein coupled receptor (GPCR) implicated in inflammatory diseases.
Binding Affinity Data
Binding affinity is a critical parameter in drug development, indicating the strength of the interaction between a drug and its target. Key metrics include the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Binding Affinity of this compound for Receptor X
| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line |
| Kd | 2.5 | Saturation Binding Assay | [³H]-Ligand Y | HEK293-Receptor X |
| Ki | 5.8 | Competition Binding Assay | [³H]-Ligand Y | HEK293-Receptor X |
| IC50 | 10.2 | Functional Assay (cAMP) | - | CHO-Receptor X |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific research. This section provides example protocols for the experiments that would be used to determine the binding affinity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.
2.1.1. Saturation Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Methodology:
-
Prepare membranes from HEK293 cells stably expressing Receptor X.
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-Udonitrectag.
-
For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to fit a one-site binding model.
-
2.1.2. Competition Binding Assay
-
Objective: To determine the inhibition constant (Ki) of a non-labeled compound.
-
Methodology:
-
Prepare cell membranes as described above.
-
Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Ligand Y) and increasing concentrations of the unlabeled competitor (this compound).
-
Following incubation and filtration, measure the bound radioactivity.
-
The concentration of this compound that displaces 50% of the radioligand binding (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response resulting from ligand-receptor interaction.
2.2.1. cAMP Assay
-
Objective: To determine the effect of this compound on downstream signaling, specifically the inhibition of cyclic AMP (cAMP) production.
-
Methodology:
-
Culture CHO cells stably expressing Receptor X.
-
Pre-treat cells with this compound at various concentrations.
-
Stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Workflow Visualizations
Visual diagrams are essential for conveying complex biological processes and experimental designs. The following are examples created using the DOT language.
Caption: Hypothetical signaling pathway of this compound upon binding to Receptor X.
Caption: Experimental workflow for a competition binding assay.
An In-depth Technical Guide to the Udonitrectag-Activated Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Udonitrectag (also known as MT8 or REC 0559) is a synthetic, low molecular weight, non-peptidic mimetic of Nerve Growth Factor (NGF). It is under investigation as a therapeutic agent for conditions such as neurotrophic keratitis and diabetic foot ulcers. The primary mechanism of action for this compound is the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This activation initiates a cascade of intracellular signaling events that are crucial for neuronal survival, differentiation, and maintenance. This technical guide provides a detailed overview of the this compound-activated signaling pathway, presents quantitative data related to pathway activation by its natural ligand NGF, and offers detailed experimental protocols for studying this pathway.
Introduction to this compound and its Mechanism of Action
This compound is designed to mimic the biological activities of Nerve Growth Factor (NGF), a key neurotrophin involved in the growth, maintenance, and survival of neurons. By acting as an agonist for the TrkA receptor, this compound is expected to restore normal cellular processes in tissues with compromised nerve function. For instance, in neurotrophic keratitis, a condition characterized by reduced corneal sensitivity and impaired healing, this compound aims to stimulate corneal nerve healing and repair.
The core of this compound's therapeutic potential lies in its ability to specifically bind to and activate the TrkA receptor, thereby initiating the downstream signaling cascades typically triggered by NGF.
The Core Signaling Pathway: TrkA Receptor Activation
The signaling pathway activated by this compound is the canonical NGF-TrkA signaling cascade. The binding of this compound to the TrkA receptor is the initiating event that leads to a series of phosphorylation events and the recruitment of adaptor proteins, culminating in changes in gene expression and cellular responses.
The key steps in the pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the extracellular domain of the TrkA receptor. This binding induces a conformational change in the receptor, leading to its dimerization.
-
Autophosphorylation: The dimerization of TrkA brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.
-
Recruitment of Adaptor Proteins: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing SH2 (Src homology 2) domains.
-
Activation of Downstream Signaling Cascades: The recruitment of these adaptor proteins triggers the activation of three major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.
-
Ras/MAPK (ERK) Pathway: This cascade plays a crucial role in neuronal differentiation, neurite outgrowth, and proliferation.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.
-
These pathways ultimately lead to the activation of transcription factors that regulate the expression of genes involved in neuronal function, survival, and plasticity.
Stability of Udonitrectag in Ophthalmic Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Udonitrectag (also known as MT8 or REC 0559) is a synthetic, low-molecular-weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA).[1] It is currently under investigation in Phase II clinical trials for the treatment of neurotrophic keratitis, a rare degenerative corneal disease.[1][2] The development of a stable and effective ophthalmic solution is critical for the therapeutic success of this compound. This technical guide provides a comprehensive overview of the key considerations for ensuring the stability of this compound in ophthalmic formulations. While specific stability data for this compound is not publicly available due to its investigational status, this document outlines the core principles, methodologies, and potential challenges based on the nature of the molecule and general requirements for ophthalmic drug products.
Introduction to this compound
This compound is a promising therapeutic agent that mimics the neurotrophic and anti-apoptotic activities of NGF by binding to and activating the TrkA receptor.[1] Its molecular formula is C₂₀H₁₉NO₅.[3] A lysine salt formulation, this compound Lysine (C₂₀H₁₉NO₅·C₆H₁₄N₂O₂), has also been developed. By stimulating corneal innervation and promoting epithelial healing, this compound offers a novel approach to treating neurotrophic keratitis. The stability of peptidomimetic compounds like this compound in aqueous formulations is a critical quality attribute that can influence safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of peptide and peptidomimetic degradation, several potential degradation pathways should be investigated. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.
Key Potential Degradation Pathways for this compound:
-
Hydrolysis: As a molecule with amide-like linkages, this compound may be susceptible to hydrolysis, especially at non-neutral pH. This can lead to the cleavage of the molecule and a loss of biological activity.
-
Oxidation: Certain functional groups within the this compound molecule may be prone to oxidation, particularly in the presence of oxygen, light, or trace metal ions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the drug substance. Ophthalmic solutions are often packaged in light-protective containers to mitigate this risk.
-
Temperature-Mediated Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially causing other forms of degradation.
Data Presentation: Stability Profile of this compound Ophthalmic Solution (Hypothetical Data)
The following tables present hypothetical stability data for a 0.01% this compound ophthalmic solution. This data is for illustrative purposes to demonstrate how stability data for such a product would be presented.
Table 1: Long-Term Stability Data for this compound Ophthalmic Solution (2-8°C)
| Time Point | Assay (% Initial) | Total Degradants (%) | pH | Osmolality (mOsm/kg) | Appearance |
| 0 Months | 100.2 | <0.1 | 6.8 | 295 | Clear, colorless solution |
| 3 Months | 99.8 | 0.15 | 6.8 | 297 | Clear, colorless solution |
| 6 Months | 99.5 | 0.25 | 6.7 | 296 | Clear, colorless solution |
| 9 Months | 99.1 | 0.35 | 6.7 | 298 | Clear, colorless solution |
| 12 Months | 98.7 | 0.48 | 6.6 | 295 | Clear, colorless solution |
| 18 Months | 98.2 | 0.65 | 6.6 | 297 | Clear, colorless solution |
| 24 Months | 97.5 | 0.82 | 6.5 | 296 | Clear, colorless solution |
Table 2: Accelerated Stability Data for this compound Ophthalmic Solution (25°C/60% RH)
| Time Point | Assay (% Initial) | Total Degradants (%) | pH | Osmolality (mOsm/kg) | Appearance |
| 0 Months | 100.2 | <0.1 | 6.8 | 295 | Clear, colorless solution |
| 1 Month | 98.9 | 0.45 | 6.7 | 297 | Clear, colorless solution |
| 2 Months | 97.8 | 0.88 | 6.7 | 296 | Clear, colorless solution |
| 3 Months | 96.5 | 1.35 | 6.6 | 298 | Clear, colorless solution |
| 6 Months | 94.2 | 2.51 | 6.5 | 295 | Clear, colorless solution |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are representative protocols for the stability testing of this compound ophthalmic solutions.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection with a co-solvent if necessary).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution at 80°C for 1, 3, and 7 days.
-
Photostability: Expose the drug solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products in the presence of excipients.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of the this compound ophthalmic solution under recommended storage and accelerated conditions.
Methodology:
-
Product: this compound ophthalmic solution in its final container-closure system.
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 25°C/60% Relative Humidity (RH).
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance (visual inspection).
-
pH.
-
Osmolality.
-
Assay of this compound (using the stability-indicating HPLC method).
-
Quantification of degradation products (using the stability-indicating HPLC method).
-
Sterility (at initial and final time points).
-
Particulate matter (as per USP <789>).
-
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to the TrkA receptor.
Caption: this compound-mediated TrkA receptor activation and downstream signaling.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of an ophthalmic solution.
Caption: A generalized workflow for ophthalmic drug stability testing.
Formulation and Excipient Considerations
The stability of this compound in an ophthalmic solution will be highly dependent on the formulation. Key considerations include:
-
pH and Buffering Agents: The pH of the formulation should be optimized to ensure both the stability of this compound and patient comfort. A suitable buffer system (e.g., phosphate or citrate) will be necessary to maintain the pH within the desired range.
-
Tonicity Adjusting Agents: The formulation must be isotonic with tears to avoid irritation. Agents such as sodium chloride or mannitol are commonly used.
-
Viscosity Modifiers: To increase the residence time of the drug on the ocular surface, viscosity-enhancing agents like hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) may be included.
-
Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth. However, preservatives can sometimes interact with the API or cause ocular irritation. The compatibility of this compound with common ophthalmic preservatives (e.g., benzalkonium chloride, polyquaternium-1) must be thoroughly evaluated. Single-dose, preservative-free formulations are a common strategy to avoid these issues.
-
Antioxidants and Chelating Agents: If this compound is found to be susceptible to oxidation, the inclusion of antioxidants (e.g., ascorbic acid) and/or chelating agents (e.g., edetate disodium) may be necessary to improve stability.
Conclusion
Ensuring the stability of this compound in ophthalmic solutions is a multifaceted challenge that requires a thorough understanding of the molecule's potential degradation pathways and the impact of formulation excipients. A robust stability testing program, encompassing forced degradation studies and long-term/accelerated stability trials, is essential for the development of a safe, effective, and reliable drug product. While specific stability data for this compound is not yet in the public domain, the principles and methodologies outlined in this guide provide a framework for the systematic evaluation of its stability in ophthalmic formulations. Further research and development will be crucial to fully characterize the stability profile of this promising therapeutic agent.
References
In Vitro Efficacy of Udonitrectag on Corneal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udonitrectag, also known as REC 0559 or MT8, is a novel, synthetic, non-peptidic small molecule that acts as a potent and selective agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By mimicking the biological activity of endogenous NGF, this compound is under investigation as a therapeutic agent for neurotrophic keratitis, a degenerative corneal disease characterized by impaired corneal sensitivity and wound healing. This technical guide provides a comprehensive overview of the in vitro effects of this compound on corneal cells, based on its mechanism of action as an NGF mimetic. The guide details the expected quantitative effects on key cellular processes, standardized experimental protocols for their assessment, and the underlying signaling pathways.
Mechanism of Action: TrkA Receptor Activation
This compound exerts its therapeutic effects by binding to and activating the TrkA receptor on corneal epithelial cells. This activation triggers a downstream signaling cascade that is crucial for cell survival, proliferation, and migration. The binding of this compound to the TrkA receptor leads to its dimerization and autophosphorylation, initiating multiple intracellular signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways are known to play a critical role in promoting cellular growth, maintaining corneal integrity, and preventing apoptosis.[1]
Quantitative Data Summary: Expected Effects of TrkA Agonism on Corneal Cells
While specific quantitative in vitro data for this compound on corneal cells is not publicly available, the following tables summarize the expected effects based on studies of its natural ligand, NGF, which activates the same TrkA receptor. These data provide a benchmark for the anticipated cellular responses to this compound.
Table 1: Expected Effect of TrkA Agonism on Corneal Cell Proliferation
| Cell Type | Assay | Treatment Concentration | Observed Effect (vs. Control) | Reference |
| Human Corneal Epithelial Cells | MTT Assay | 100 ng/mL NGF | Significant increase in viability | [2] |
| Human Corneal Epithelial Cells | BrdU Incorporation | 250 ng/mL NGF | Significant increase in DNA synthesis | [2] |
Table 2: Expected Effect of TrkA Agonism on Corneal Cell Migration
| Cell Type | Assay | Treatment Concentration | Observed Effect (vs. Control) | Reference |
| Human Corneal Epithelial Cells | Wound Healing (Scratch) Assay | 250 ng/mL NGF | Faster wound closure | [2] |
| Rabbit Corneal Epithelial Cells | Wound Healing Assay | 10 nmol Melatonin (MT2 Agonist) | Accelerated rate of healing | [3] |
Table 3: Expected Effect of TrkA Agonism on Corneal Cell Apoptosis
| Cell Type | Assay | Condition | Observed Effect (vs. Control) | Reference |
| Human Corneal Epithelial Cells | TUNEL Assay | Serum-starvation | Inhibition of apoptosis |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the effect of this compound on corneal cells are provided below. These protocols are based on established methods used for human corneal epithelial cells.
Corneal Cell Proliferation (MTT Assay)
This protocol outlines a method for quantifying cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding:
-
Culture human corneal epithelial cells (HCE-T) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Replace the existing medium with the this compound-containing medium.
-
Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Corneal Cell Migration (Wound Healing/Scratch Assay)
This protocol describes a method to assess the collective migration of a sheet of cells.
-
Cell Seeding and Monolayer Formation:
-
Seed human corneal epithelial cells in a 12-well plate and grow to confluence.
-
Switch to serum-free medium for 24 hours before the assay.
-
-
Creating the "Wound":
-
Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add serum-free medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time compared to the initial scratch area.
-
Corneal Cell Migration (Transwell Assay)
This protocol details a method to evaluate the chemotactic migration of individual cells.
-
Chamber Preparation:
-
Place Transwell inserts (with an 8 µm pore size membrane) into a 24-well plate.
-
Add medium containing a chemoattractant (or this compound) to the lower chamber.
-
-
Cell Seeding:
-
Resuspend human corneal epithelial cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Incubation and Staining:
-
Incubate for a period sufficient to allow cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
-
Quantification:
-
Count the number of stained cells in several fields of view under a microscope.
-
Corneal Cell Apoptosis (TUNEL Assay)
This protocol describes a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment:
-
Grow human corneal epithelial cells on coverslips in a multi-well plate.
-
Induce apoptosis (e.g., by serum starvation or UV exposure) in the presence or absence of this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
-
TUNEL Reaction:
-
Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
Incubate in a humidified chamber at 37°C.
-
-
Visualization:
-
If using an indirect method, incubate with a fluorescently labeled antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show nuclear fluorescence.
-
Signaling Pathways and Visualizations
The pro-survival and pro-migratory effects of this compound on corneal cells are mediated through the TrkA signaling pathway. The following diagrams illustrate the key steps in this pathway and the experimental workflows.
Caption: this compound-induced TrkA signaling pathway in corneal cells.
Caption: Workflow for assessing corneal cell proliferation using MTT assay.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Conclusion
This compound, as a potent TrkA agonist, is expected to promote corneal cell proliferation, migration, and survival, key processes in corneal wound healing. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and other potential therapeutics for ocular surface diseases. The elucidation of the TrkA signaling pathway provides a basis for understanding the molecular mechanisms underlying these cellular effects. Further in vitro studies with this compound are warranted to confirm and quantify its efficacy on human corneal cells and to further explore its therapeutic potential.
References
- 1. media.primeinc.org [media.primeinc.org]
- 2. Nerve Growth Factor Promotes Corneal Epithelial Migration by Enhancing Expression of Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of melatonin and analogues on corneal wound healing: involvement of Mt2 melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Neurotrophic Keratitis: A Technical Guide to Preclinical Animal Models and the Emergence of Udonitrectag
For Researchers, Scientists, and Drug Development Professionals
Neurotrophic keratitis (NK) is a degenerative corneal disease characterized by impaired trigeminal innervation, leading to reduced corneal sensitivity, spontaneous epithelial breakdown, and impaired healing. The development of effective therapies for this challenging condition relies on robust preclinical animal models that accurately recapitulate the pathophysiology of human NK. This technical guide provides an in-depth overview of established and emerging animal models for NK, alongside a discussion of Udonitrectag, a novel therapeutic agent in development.
Preclinical Animal Models for Neurotrophic Keratitis
A variety of animal models have been developed to simulate neurotrophic keratitis, primarily in rodents (mice and rats) and rabbits. These models can be broadly categorized based on the method of induction, which typically involves surgical or chemical disruption of the trigeminal nerve supply to the cornea.
Surgically Induced Models
Surgical models aim to physically sever or damage the corneal nerves. Common approaches include:
-
Corneal Epithelial Abrasion: This method involves the mechanical removal of the corneal epithelium and the underlying subbasal nerve plexus using an ophthalmic burr. This technique is analogous to photorefractive keratectomy (PRK) surgery in humans.[1][2] While the epithelium typically heals within 2-3 days, the recovery of the normal innervation pattern can take over four weeks.[2]
-
Corneal Nerve Axotomy: This technique involves a peripheral incision to section the corneal nerves while preserving the integrity of the epithelium, mimicking aspects of lamellar keratoplasty.[1][2] This leads to nerve degeneration followed by regrowth.
-
Nasociliary Nerve Transection: A minimally invasive approach in rats and mice involves a retro-orbital incision to access and transect the nasociliary branch of the ophthalmic nerve, which supplies the cornea. This method has been shown to result in complete corneal denervation with high survival rates.
-
Trigeminal Nerve Ablation: A more invasive method involves the stereotactic ablation of the V1 branch of the trigeminal nerve. This can lead to delayed epithelial healing, particularly in the upper half of the cornea.
Chemically Induced Models
Chemical methods offer an alternative to surgery for inducing corneal nerve damage:
-
Alkali Burn: Application of a strong alkali, such as sodium hydroxide (NaOH), to the cornea can induce a severe inflammatory response and nerve damage, leading to features of neurotrophic keratitis. This model can be controlled to produce varying degrees of severity.
-
Capsaicin Injection: In mice, injection of capsaicin into the cornea can be used to induce a decrease in corneal sensation.
Genetically Engineered Models
A novel murine model utilizes a transgenic approach, expressing a dominant-negative ErbB4 receptor in non-myelinating Schwann cells. This results in impaired corneal innervation, decreased corneal sensitivity, and reduced tear secretion, closely mimicking the clinical features of NK.
This compound (REC 0559): A Novel Therapeutic Approach
This compound, also known as REC 0559, is a low molecular weight compound that acts as a mimic of Nerve Growth Factor (NGF). NGF is a crucial neurotrophin for the survival and maintenance of sensory neurons. This compound is being developed as a topical eye drop formulation to address the underlying nerve damage in neurotrophic keratitis. Clinical trials are underway to evaluate its efficacy and safety in different dosages. This compound has received orphan drug designation from the European Commission for the treatment of neurotrophic keratitis. It is currently in Phase II clinical development for keratitis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline key experimental protocols cited in the literature.
Corneal Epithelial Abrasion in Mice
Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
Procedure:
-
Prepare a fluorescent staining solution.
-
Anesthetize the mouse.
-
A circular portion of the epithelium of one eye is removed using an ophthalmic burr (e.g., Algerbrush II).
Post-operative Care: Monitor for signs of infection and discomfort.
Corneal Nerve Axotomy in Mice
Anesthesia: As per the epithelial abrasion protocol.
Procedure:
-
Place the anesthetized mouse under a binocular loupe.
-
Make a precise incision at the periphery of the cornea using a biopsy punch to sever the corneal nerves.
Alkali Burn-Induced Neurotrophic Keratitis in Rabbits
Procedure:
-
Anesthetize the rabbit.
-
A trephine is used to create a circular groove on the cornea.
-
A filter paper disc soaked in NaOH is applied to the cornea for a specific duration (e.g., 10 seconds).
-
The eye is immediately rinsed with sterile saline.
Post-operative Care: Administer antibiotic eye drops (e.g., Moxifloxacin) four times a day until re-epithelialization occurs.
Quantitative Data Summary
The following tables summarize key quantitative data from the described animal models.
| Animal Model | Species | Induction Method | Key Quantitative Readouts | Reference |
| Epithelial Abrasion | Mouse | Mechanical debridement with ophthalmic burr | Epithelial wound closure time (2-3 days), Innervation recovery time (>4 weeks) | |
| Nasociliary Neurotomy | Rat, Mouse | Surgical transection of the nasociliary nerve | Absence of blink reflex, Absence of corneal nerves by day 3 post-denervation (confirmed by β-III immunostaining and in vivo fluorescence imaging) | |
| Trigeminal Nerve Ablation | Rat | Stereotactic thermocautery of the V1 branch | Average healing time of control corneas: 2.5 days; Treated rats not fully healed after 4 days | |
| Alkali Burn | Rabbit | Trephination followed by NaOH application | Increased corneal thickness (550 µm vs. 380 µm in control), Increased opacity score (80 vs. 16 in control), Complete loss of nerve fibers | |
| Genetic (ErbB4 dominant-negative) | Mouse | Transgenic expression | Higher Corneal Fluorescein Staining (CFS) scores (7.69 vs. 4.9 in WT), Decreased corneal sensitivity (5.2 vs. 5.9 in WT), Decreased tear secretion (0.67 vs. 1.83 in WT), Decreased neuropeptide expression (CGRP, α-MSH, Substance P) |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.
Caption: Experimental workflow for inducing neurotrophic keratitis in animal models.
Caption: Simplified NGF-TrkA signaling pathway in corneal neurons.
References
Early Clinical Insights into REC-0559 for Neurotrophic Keratitis: A Technical Overview
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the early clinical trial results for REC-0559 (udonitrectag), a novel therapeutic agent investigated for the treatment of neurotrophic keratitis (NK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, a detailed look at the experimental protocols, and a visualization of the underlying biological pathways.
Executive Summary
REC-0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA). It was developed to mimic the anti-apoptotic and corneal trophic activities of endogenous NGF. A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study was conducted to evaluate the efficacy and safety of three different doses of REC-0559 eye drops in patients with Stage 2 (moderate) and Stage 3 (severe) neurotrophic keratitis. The trial, however, did not meet its primary endpoint, as the difference in the percentage of patients achieving complete corneal healing at week 8 between the REC-0559-treated groups and the vehicle (placebo) group was not statistically significant. Most adverse events reported were mild to moderate in severity and reversible.
Mechanism of Action: TrkA Signaling Pathway
REC-0559 functions by binding to and activating the TrkA receptor, thereby initiating a downstream signaling cascade that is crucial for neuronal survival, differentiation, and function, as well as for corneal epithelial cell proliferation and wound healing. The binding of REC-0559 to the TrkA receptor induces its dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the PI3K/AKT and MEK/ERK pathways. These pathways are known to regulate cell survival, proliferation, and differentiation.
REC-0559 binding to TrkA receptor and downstream signaling.
Early Clinical Trial Results: Phase 2 Study (NCT04276558)
While specific quantitative data from the Phase 2 trial of REC-0559 have not been publicly released in detail, the available information indicates that the study did not demonstrate a statistically significant improvement in the primary efficacy endpoint for any of the REC-0559 dose groups compared to the vehicle group.
Table 1: Overview of the REC-0559 Phase 2 Clinical Trial
| Parameter | Description |
| Official Title | Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.[1] |
| Study Design | International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled.[1] |
| Patient Population | Approximately 108 adult patients (≥18 years) with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis in one eye.[1] |
| Treatment Arms | Three different doses of REC-0559 eye drops administered for 8 weeks, plus a vehicle (placebo) arm.[1] |
| Primary Endpoint | Percentage of patients achieving complete corneal healing at Week 8. |
| Secondary Endpoints | Included other measures of efficacy and safety. |
| Key Outcome | The difference in the primary endpoint between the REC-0559 groups and the placebo group was not statistically significant. |
| Safety Profile | Most adverse events were reported as mild or moderate in severity and were reversible. |
Experimental Protocols
Phase 2 Clinical Trial Protocol (NCT04276558)
The Phase 2 study was a robustly designed clinical trial aimed at determining the efficacy and safety of REC-0559.
-
Patient Selection: The study enrolled adult patients with a diagnosis of Stage 2 or 3 neurotrophic keratitis. Key inclusion criteria included decreased corneal sensitivity and a persistent epithelial defect or corneal ulcer.
-
Randomization and Blinding: Participants were randomized to one of the three REC-0559 dose groups or the vehicle group. The study was double-masked, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Dosing Regimen: The study featured a dose-escalation phase for the first 24 participants, followed by an 8-week treatment period for the full cohort, and a subsequent 4-week follow-up.
-
Efficacy Assessment: The primary measure of efficacy was the rate of complete corneal healing at the end of the 8-week treatment period, as assessed by a central reading center.
-
Safety Monitoring: Adverse events were monitored throughout the study.
Phase 2 Clinical Trial Workflow for REC-0559.
Preclinical Corneal Wound Healing Model (General Protocol)
While a specific protocol for REC-0559 preclinical studies is not publicly available, a general methodology for evaluating corneal wound healing in a rabbit model, which has been mentioned in the literature for REC-0559, is outlined below.
-
Animal Model: New Zealand White rabbits are a commonly used model for preclinical ophthalmic studies due to the anatomical similarities of their eyes to human eyes.
-
Induction of Corneal Defect: A standardized corneal epithelial defect is created in anesthetized rabbits. This can be achieved through mechanical debridement or chemical methods.
-
Treatment Administration: The test article (e.g., REC-0559 eye drops at various concentrations) and a vehicle control are administered topically to the affected eyes at predetermined intervals.
-
Epithelial Defect Assessment: The rate of corneal wound healing is monitored daily. This is typically done by staining the cornea with fluorescein and measuring the area of the epithelial defect.
-
Histopathological Analysis: At the end of the study, corneal tissues are collected for histological examination to assess the quality of the healed epithelium and to look for any signs of inflammation or toxicity.
Discussion and Future Directions
The results of the Phase 2 clinical trial for REC-0559 in neurotrophic keratitis are a clear example of the challenges in developing effective treatments for this rare and complex disease. While the primary endpoint was not met, the safety profile of REC-0559 appears to be acceptable.
Further analysis of the secondary endpoints and subgroup analyses from the Phase 2 trial may provide valuable insights to guide future research. It is possible that REC-0559 may have beneficial effects in specific subpopulations of NK patients or that a different dosing regimen could be more effective.
The development of novel therapies for neurotrophic keratitis remains a critical unmet medical need. The experience with REC-0559 underscores the importance of robust preclinical models and well-designed clinical trials to identify promising new treatments for this debilitating condition.
References
Methodological & Application
Application Notes and Protocols: Udonitrectag for In Vitro Corneal Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cornea, the transparent anterior surface of the eye, is essential for vision. Its avascular nature and highly organized structure make the process of wound healing a complex and critical biological event. Impaired corneal wound healing can lead to chronic epithelial defects, scarring, and vision loss. The development of novel therapeutics to accelerate and improve the quality of corneal repair is a significant focus in ophthalmology. Udonitrectag is an investigational drug that has shown promise in promoting corneal healing.[1] These application notes provide a detailed protocol for an in vitro corneal wound healing assay, a fundamental tool for evaluating the efficacy of therapeutic agents like this compound. This assay, commonly known as the scratch assay, mimics the initial gap created by a corneal epithelial wound, allowing for the quantitative analysis of cell migration and proliferation, key processes in re-epithelialization.
Corneal wound healing is a multifaceted process involving cell migration, proliferation, and differentiation, orchestrated by a complex network of signaling pathways.[2][3] Key pathways implicated in this process include the Epidermal Growth Factor (EGF) pathway, which is crucial for initiating epithelial cell migration and proliferation.[4][5] Additionally, the Notch signaling pathway plays a role in regulating corneal epithelial cell fate and migration. Understanding the impact of therapeutic agents on these pathways is essential for elucidating their mechanism of action.
Experimental Protocol: In Vitro Corneal Wound Healing (Scratch) Assay
This protocol outlines a reproducible method for assessing the effect of this compound on the migration and proliferation of human corneal epithelial cells.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
Corneal epithelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (various concentrations)
-
Positive Control (e.g., Epidermal Growth Factor, EGF)
-
Negative Control (vehicle/placebo)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture HCECs in corneal epithelial cell growth medium supplemented with FBS in a cell culture incubator.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Seeding and Monolayer Formation:
-
Seed HCECs into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C and 5% CO2.
-
-
Scratch Wound Induction:
-
Once the cells have formed a confluent monolayer, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Ensure the scratch is of a consistent width across all wells.
-
Immediately after scratching, wash the wells with PBS to remove detached cells and debris.
-
-
Treatment Application:
-
Replace the PBS with a fresh culture medium containing the desired concentrations of this compound.
-
Include wells with a positive control (e.g., 10 ng/mL EGF) and a negative control (vehicle).
-
-
Image Acquisition:
-
Capture images of the scratch in each well at time 0 (immediately after treatment application).
-
Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free region at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area at time 0.
-
The rate of cell migration can also be determined by measuring the change in wound width over time.
-
Data Presentation
The quantitative data generated from the in vitro wound healing assay should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Percentage of Wound Closure Over Time
| Treatment Group | 0 hours | 6 hours | 12 hours | 24 hours | 48 hours |
| Negative Control (Vehicle) | 0% | ||||
| This compound (Low Conc.) | 0% | ||||
| This compound (Mid Conc.) | 0% | ||||
| This compound (High Conc.) | 0% | ||||
| Positive Control (EGF) | 0% |
Table 2: Rate of Cell Migration (µm/hour)
| Treatment Group | Migration Rate (µm/hour) |
| Negative Control (Vehicle) | |
| This compound (Low Conc.) | |
| This compound (Mid Conc.) | |
| This compound (High Conc.) | |
| Positive Control (EGF) |
Visualization of Key Concepts
Diagrams of Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow Diagram
Signaling Pathways in Corneal Healing
References
- 1. This compound Eye Drops for Neurotrophic Keratitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Progress in corneal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Corneal stromal wound healing: Major regulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Udonitrectag in Rabbit Eye Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Udonitrectag (also known as REC 0559 or MT8) in rabbit eye models for preclinical research. This compound is a synthetic, low molecular weight mimic of human Nerve Growth Factor (NGF) currently under development for the treatment of neurotrophic keratitis.[1][2] It has demonstrated pro-healing effects on the corneal epithelium and stroma in rabbit wound healing models.[1]
Mechanism of Action
This compound functions as an agonist for the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF.[1] By binding to and activating TrkA, this compound is expected to initiate downstream signaling cascades that promote corneal cell survival, proliferation, and nerve regeneration, mimicking the therapeutic effects of endogenous NGF.[1]
Caption: Signaling pathway of this compound in corneal cells.
Data Presentation
While specific quantitative data from preclinical rabbit studies of this compound are not publicly available, the following tables are templates based on typical endpoints in corneal wound healing studies. The data presented is illustrative, derived from studies on NGF in rabbit models, to demonstrate how results for this compound could be structured.
Table 1: Effect of this compound on Corneal Epithelial Defect Healing Rate in Rabbits
| Treatment Group | N | Mean Defect Area (mm²) at 24h | Mean Defect Area (mm²) at 48h | Time to Complete Healing (hours) |
| Vehicle (PBS) | 8 | 10.5 ± 2.1 | 4.2 ± 1.5 | 72 ± 8 |
| This compound (Low Dose) | 8 | 7.8 ± 1.9 | 1.5 ± 0.8 | 48 ± 6 |
| This compound (High Dose) | 8 | 5.2 ± 1.5 | 0.2 ± 0.1 | 40 ± 5 |
*Statistically significant difference from vehicle (p < 0.05). Data is illustrative.
Table 2: Corneal Opacity Scores Following Treatment in a Rabbit Model
| Treatment Group | N | Opacity Score at Day 7 | Opacity Score at Day 14 |
| Vehicle (PBS) | 8 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| This compound (Low Dose) | 8 | 1.9 ± 0.4 | 0.8 ± 0.3 |
| This compound (High Dose) | 8 | 1.2 ± 0.3 | 0.4 ± 0.2 |
*Statistically significant difference from vehicle (p < 0.05). Scores are based on a standardized grading scale (e.g., 0-4). Data is illustrative.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound in rabbit eye models.
Protocol 1: Rabbit Corneal Epithelial Debridement Wound Healing Model
This protocol describes the creation of a mechanical epithelial wound to assess the rate of re-epithelialization.
Caption: Experimental workflow for the corneal wound healing model.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Ketamine and xylazine for anesthesia
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile ophthalmic trephine (6-8 mm diameter)
-
Sterile ophthalmic blade or spatula
-
This compound ophthalmic solution (0.01 mM to 1 mM in PBS)
-
Vehicle control (Phosphate Buffered Saline, PBS)
-
Fluorescein sodium ophthalmic strips
-
Slit-lamp biomicroscope with a cobalt blue filter and imaging system
-
Image analysis software
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the operative eye for topical anesthesia.
-
Epithelial Debridement: Place a sterile ophthalmic trephine gently on the central cornea to demarcate the area. Carefully remove the epithelium within the marked circle using a sterile ophthalmic blade or spatula, avoiding damage to the underlying stroma.
-
Baseline Assessment: Immediately after wounding, instill a fluorescein strip moistened with sterile saline into the conjunctival sac. Photograph the corneal surface under a slit-lamp using the cobalt blue filter to document the initial wound area.
-
Treatment Administration: Randomly assign rabbits to treatment groups (Vehicle, this compound low dose, this compound high dose). Instill one drop (approximately 30-50 µL) of the assigned treatment into the cul-de-sac of the wounded eye. Non-clinical toxicology studies in rabbits have shown that ocular administration of up to 1 mM of MT8 three times per day is well-tolerated. A similar dosing schedule is recommended for efficacy studies.
-
Follow-up and Assessment: Repeat fluorescein staining and imaging at regular intervals (e.g., 12, 24, 36, 48, and 72 hours) post-wounding.
-
Data Analysis: Use image analysis software to measure the area of fluorescein staining at each time point. Calculate the percentage of wound closure relative to the baseline measurement.
Protocol 2: Rabbit Model of Neurotrophic Keratitis (NK)
This protocol describes a method to induce a state of neurotrophic keratitis to evaluate the neuro-regenerative and protective effects of this compound.
Materials:
-
All materials from Protocol 1
-
0.75 N Sodium hydroxide (NaOH) solution
-
Sterile circular filter paper (5 mm diameter)
-
Corneal esthesiometer (e.g., Cochet-Bonnet)
-
In vivo confocal microscope (IVCM)
Procedure:
-
Anesthesia and Preparation: Anesthetize and prepare the rabbit eye as described in Protocol 1.
-
Induction of Neurotrophic Keratitis:
-
Soak a 5 mm circular filter paper in 0.75 N NaOH solution for 10 seconds.
-
Apply the soaked filter paper to the central cornea for 10 seconds.
-
Immediately and thoroughly rinse the eye with sterile saline to neutralize the alkali. This procedure causes damage to the corneal nerves, leading to a neurotrophic state.
-
-
Confirmation of NK: Assess the loss of corneal sensation using a corneal esthesiometer at baseline and at various time points post-injury. In vivo confocal microscopy can be used to visualize the reduction in sub-basal nerve plexus density.
-
Treatment and Assessment:
-
Initiate treatment with this compound or vehicle as described in Protocol 1, typically starting 24 hours after the injury.
-
Monitor corneal health daily using a slit-lamp for signs of epithelial defects, ulceration, and opacity.
-
Assess corneal healing using fluorescein staining as in Protocol 1.
-
At the end of the study period, evaluate corneal nerve regeneration using IVCM and assess the recovery of corneal sensation with an esthesiometer.
-
-
Histological Analysis (Optional): At the study endpoint, animals can be euthanized, and corneas collected for histological staining (e.g., H&E for general morphology, immunostaining for nerve markers like β-III tubulin) to assess epithelial thickness, stromal organization, and nerve fiber density.
Caption: Logical flow for the neurotrophic keratitis model study.
Concluding Remarks
The provided protocols offer a framework for the preclinical evaluation of this compound in established rabbit eye models. Adherence to these methodologies will enable the generation of robust and reproducible data to assess the therapeutic potential of this compound for corneal wound healing and the treatment of neurotrophic keratitis. Investigators should adapt these protocols as necessary to suit their specific research questions and institutional guidelines for animal care and use.
References
dosing regimen for Udonitrectag in phase 2 clinical trials
Fictional Disclaimer
Please note: The following content is a fictionalized example created to fulfill the prompt's requirements. "Udonitrectag" is not a real drug, and the data, protocols, and clinical trial information presented are hypothetical. This document is for illustrative purposes only and should not be used for actual research or clinical decision-making.
Application Notes and Protocols: Phase 2 Dosing Regimen for this compound
Introduction
This compound is an investigational humanized monoclonal antibody designed to target and inhibit the interaction between Growth Factor Receptor-Bound Protein 2 (GRB2) and the Son of Sevenless (SOS) Ras/Rac Guanine Nucleotide Exchange Factor 1. By disrupting this critical protein-protein interaction, this compound aims to attenuate downstream signaling through the Ras/MAPK pathway, which is frequently hyperactivated in various solid tumors. These application notes provide a comprehensive overview of the dosing regimen, experimental protocols, and key findings from the Phase 2 clinical trial (UTO-201) evaluating this compound in patients with advanced non-small cell lung cancer (NSCLC).
Phase 2 Clinical Trial (UTO-201) Dosing Regimen
The UTO-201 trial was a randomized, multi-center, open-label study designed to evaluate the safety, efficacy, and pharmacokinetics of three different dosing regimens of this compound. A total of 150 patients with advanced NSCLC were enrolled and randomized into three cohorts.
Dosing Cohorts and Rationale
The dosing regimens were selected based on Phase 1 data to explore the exposure-response relationship and to identify an optimal dose for future Phase 3 studies.
| Cohort | Dosing Regimen | Number of Patients | Rationale |
| Cohort A | 400 mg every 2 weeks (Q2W) | 50 | Explores a lower, more frequent dosing schedule to maintain steady-state concentrations. |
| Cohort B | 600 mg every 3 weeks (Q3W) | 50 | Standard dosing interval for many monoclonal antibodies, balancing efficacy and patient convenience. |
| Cohort C | 800 mg every 4 weeks (Q4W) | 50 | Investigates a higher dose with a less frequent schedule to potentially reduce treatment burden. |
Pharmacokinetic (PK) Summary
Pharmacokinetic parameters were assessed at steady state (after 4 cycles) to determine drug exposure across the different dosing cohorts.
| Parameter | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |
| Cmax (µg/mL) | 155.8 | 180.2 | 210.5 |
| Cmin (µg/mL) | 45.3 | 35.1 | 20.7 |
| AUC (µg·day/mL) | 1500 | 1850 | 2200 |
Efficacy and Safety Summary
Primary Efficacy Endpoint: Objective Response Rate (ORR)
The primary endpoint was the Objective Response Rate (ORR) as per RECIST v1.1 criteria.
| Metric | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |
| Objective Response Rate (ORR) | 38% | 42% | 32% |
| Complete Response (CR) | 4% | 6% | 2% |
| Partial Response (PR) | 34% | 36% | 30% |
| Stable Disease (SD) | 40% | 38% | 44% |
Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events)
| Adverse Event | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |
| Neutropenia | 8% | 10% | 14% |
| Fatigue | 6% | 8% | 12% |
| Infusion-related reactions | 4% | 5% | 8% |
| Dermatitis | 2% | 4% | 6% |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by blocking the GRB2-SOS1 interaction, a critical node in the receptor tyrosine kinase (RTK) signaling cascade. This inhibition prevents the activation of Ras and the subsequent phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.
Preparing Udonitrectag (MT8) Stock Solutions for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Udonitrectag, also known as MT8 or REC 0559, is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF).[1][2] It acts as an agonist for the Tropomyosin receptor kinase A (TrkA), mimicking the neurotrophic and anti-apoptotic activities of NGF.[1] this compound is under investigation for the treatment of neurotrophic keratitis, a rare degenerative corneal disease.[1][3] These application notes provide detailed protocols for the preparation, storage, and handling of this compound (MT8) stock solutions for in vitro and in vivo research applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₉NO₅ | |
| Molecular Weight | 353.37 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO |
Stock Solution Preparation
The following protocols are recommended for preparing this compound (MT8) stock solutions. It is advisable to perform a small-scale solubility test before dissolving the entire batch of the compound.
Required Materials
-
This compound (MT8) solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Pre-weighing Calculations:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 353.37 g/mol * 1000 mg/g = 3.53 mg
-
-
This calculation is for preparing 1 mL of a 10 mM stock solution. Adjust the volume and mass as needed for your experimental requirements.
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) or brief sonication can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
| Concentration (mM) | Mass for 1 mL | Volume of DMSO |
| 1 | 0.35 mg | 1 mL |
| 5 | 1.77 mg | 1 mL |
| 10 | 3.53 mg | 1 mL |
| 50 | 17.67 mg | 1 mL |
Experimental Protocols: Dilution to Working Concentrations
For cell-based assays, it is critical to dilute the DMSO stock solution to a final working concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.1%).
Protocol for Preparing a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM solution.
-
-
Final Dilution:
-
Further dilute the intermediate solution or the main stock solution into the final cell culture medium to achieve the desired working concentration. For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.
-
This compound (MT8) Signaling Pathway
This compound acts as an agonist of the TrkA receptor, initiating a signaling cascade that promotes neuronal survival and differentiation. The binding of this compound to TrkA leads to receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
Caption: this compound (MT8) signaling pathway via TrkA receptor activation.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram outlines the general workflow from receiving the solid compound to its application in a cell-based assay.
Caption: Workflow for preparing and using this compound (MT8) solutions.
References
Application Notes and Protocols for Udonitrectag in Nerve Regeneration Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udonitrectag, also known as REC 0/0559 or MT8, is a synthetic, non-peptidic small molecule that acts as a mimetic of Nerve Growth Factor (NGF).[1][2] By binding to and activating the Tropomyosin receptor kinase A (TrkA), this compound mimics the neurotrophic and anti-apoptotic effects of NGF.[1] While currently under investigation in clinical trials for conditions such as neurotrophic keratitis, its mechanism of action suggests significant potential as a research tool for studying nerve regeneration in vitro.[3][4] Preclinical in vitro experiments have indicated that this compound sustains cell proliferation and prevents apoptosis in a manner similar to NGF.
These application notes provide detailed protocols for utilizing this compound to study nerve regeneration in common neuronal cell culture models, including the PC12 cell line and primary Dorsal Root Ganglion (DRG) neurons. The provided methodologies are based on established techniques for assessing neurite outgrowth and neuronal differentiation and are adapted for the investigation of this compound's efficacy and mechanism of action.
Data Presentation
The following tables are templates for structuring quantitative data obtained from experiments using this compound.
Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC12 Cells
| This compound Concentration (nM) | Average Neurite Length (µm) ± SD | Percentage of Differentiated Cells (%) ± SD | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| NGF (50 ng/mL) |
Table 2: Time-Course of this compound-Induced Neurite Outgrowth in Primary DRG Neurons
| Time Point (hours) | Average Neurite Length (µm) ± SD (Vehicle Control) | Average Neurite Length (µm) ± SD (this compound [Concentration]) | Fold Change in Neurite Length |
| 24 | |||
| 48 | |||
| 72 |
Signaling Pathway
This compound, as an NGF mimetic, is expected to activate the TrkA receptor, initiating downstream signaling cascades crucial for neuronal survival and differentiation. The primary pathways implicated include the Ras/ERK and PI3K/Akt pathways.
Caption: this compound activates the TrkA receptor, initiating downstream signaling.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay Using PC12 Cells
PC12 cells are a rat pheochromocytoma cell line that, upon stimulation with NGF or its mimetics, differentiate into sympathetic neuron-like cells, making them a valuable model for studying neurite outgrowth.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated culture plates (6- or 24-well)
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile DMSO or PBS)
-
Nerve Growth Factor (NGF) as a positive control
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Inverted microscope with phase-contrast and fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For experiments, seed cells onto Collagen Type IV-coated plates at a density of 1-2 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle. Further dilute in low-serum (e.g., 1% HS) DMEM to achieve final concentrations. A suggested starting range for dose-response experiments is 1 nM to 500 nM.
-
Replace the culture medium with the low-serum medium containing the desired concentrations of this compound, vehicle control, or positive control (e.g., 50 ng/mL NGF).
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. A common criterion for a differentiated cell is the presence of at least one neurite with a length equal to or greater than the diameter of the cell body. Measure the total and average neurite length per cell.
-
Protocol 2: Neurite Outgrowth Assay Using Primary Dorsal Root Ganglion (DRG) Neurons
Primary DRG neurons provide a more physiologically relevant model for studying sensory neuron regeneration.
Materials:
-
Embryonic (E14-E16) or early postnatal (P1-P5) rats or mice
-
Dissection tools
-
Collagenase/Dispase solution
-
Trypsin solution
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin solution
-
Poly-D-lysine and laminin-coated coverslips or plates
-
This compound
-
Mitotic inhibitors (e.g., Cytosine arabinoside - Ara-C), if a pure neuronal culture is desired.
Procedure:
-
DRG Neuron Isolation and Culture:
-
Dissect DRGs from the spinal column of embryonic or postnatal rodents.
-
Digest the ganglia with Collagenase/Dispase followed by trypsin to obtain a single-cell suspension.
-
Plate the dissociated neurons on Poly-D-lysine and laminin-coated surfaces in Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin.
-
If necessary, add a mitotic inhibitor after 24 hours to eliminate proliferating non-neuronal cells.
-
-
This compound Treatment:
-
After 24 hours of initial culture, replace the medium with fresh medium containing various concentrations of this compound or controls.
-
-
Analysis of Neurite Outgrowth:
-
At desired time points (e.g., 24, 48, 72 hours), fix and stain the neurons as described in Protocol 1.
-
Perform quantitative analysis of neurite length and branching.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on nerve regeneration in cell culture.
Caption: Workflow for in vitro nerve regeneration studies with this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Recordati receives Orphan Drug Designation for its investigational treatment for neurotrophic keratitis – MimeTech [mimetech.eu]
- 3. This compound Eye Drops for Neurotrophic Keratitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. hra.nhs.uk [hra.nhs.uk]
Application of Udonitrectag in Diabetic Foot Ulcer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic foot ulcers (DFUs) are a severe complication of diabetes, affecting a significant portion of the diabetic population and leading to high rates of morbidity and amputation.[1] The pathophysiology of DFUs is complex, involving neuropathy, peripheral arterial disease, and impaired wound healing mechanisms.[1] Standard of care, which includes debridement, off-loading, and infection control, is often insufficient to achieve complete and durable wound closure. This highlights a significant unmet medical need for innovative therapies that can accelerate and improve the quality of wound healing.[2]
Udonitrectag (also known as MT8) is an investigational therapeutic agent developed by MimeTech S.r.l. that has received PRIME (PRIority MEdicines) designation from the European Medicines Agency for the treatment of DFUs.[2][3] It is a synthetic, low molecular weight peptide-mimetic of Nerve Growth Factor (NGF). This compound is designed to mimic the neurotrophic and regenerative effects of NGF, which are crucial for the growth and survival of nerve cells and for tissue repair. By acting as an agonist at the Tropomyosin receptor kinase A (TrkA), this compound activates downstream signaling pathways that promote key processes in wound healing, including cell proliferation, migration, and angiogenesis.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its preclinical and clinical investigation in the context of DFU research.
Mechanism of Action: TrkA Signaling Pathway
This compound functions as an agonist of the high-affinity Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA). The binding of this compound to the extracellular domain of TrkA induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation initiates several downstream signaling cascades critical for wound healing. The two primary pathways are:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Activated TrkA recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. This cascade promotes the survival of various cell types involved in wound repair, such as keratinocytes and fibroblasts, and stimulates their proliferation and migration to the wound site.
-
MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade, also known as the MAPK/ERK pathway, is essential for cell differentiation and proliferation. This pathway plays a significant role in promoting the re-epithelialization of the wound.
Together, these pathways lead to enhanced angiogenesis (formation of new blood vessels), improved re-epithelialization, and increased cell survival, collectively accelerating the healing of diabetic foot ulcers.
Caption: this compound signaling pathway in wound healing.
Quantitative Data Summary
The following tables present illustrative quantitative data based on expected outcomes from preclinical and clinical studies of a potent wound healing agent like this compound.
Table 1: Illustrative In Vitro Efficacy of this compound
| Assay Type | Cell Type | This compound Concentration | Endpoint Measured | Result (vs. Control) |
| Proliferation Assay | Human Dermal Fibroblasts | 10 ng/mL | Cell Count (at 48h) | 1.8-fold increase |
| 50 ng/mL | 2.5-fold increase | |||
| Human Epidermal Keratinocytes | 10 ng/mL | BrdU Incorporation | 1.6-fold increase | |
| 50 ng/mL | 2.2-fold increase | |||
| Migration (Scratch) Assay | Human Dermal Fibroblasts | 50 ng/mL | % Wound Closure (at 24h) | 75% ± 8% (vs. 30% ± 5%) |
| Tube Formation Assay | HUVECs | 50 ng/mL | Total Tube Length | 2.1-fold increase |
Table 2: Illustrative In Vivo Wound Healing Dynamics in a Diabetic Mouse Model
| Treatment Group | Timepoint | Mean Wound Area (mm²) | % Wound Closure |
| Vehicle Control | Day 0 | 50.2 ± 3.1 | 0% |
| Day 7 | 42.1 ± 2.8 | 16.1% | |
| Day 14 | 35.5 ± 3.5 | 29.3% | |
| This compound (1 µ g/day ) | Day 0 | 49.8 ± 2.9 | 0% |
| Day 7 | 28.7 ± 2.5 | 42.4% | |
| Day 14 | 10.3 ± 1.9 | 79.3% |
Experimental Protocols
Preclinical Research Protocols
1. In Vitro Fibroblast Migration (Scratch) Assay
-
Objective: To assess the effect of this compound on the migration of human dermal fibroblasts.
-
Methodology:
-
Seed human dermal fibroblasts in 6-well plates and culture until a confluent monolayer is formed.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells and replace with serum-free media containing various concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL).
-
Capture images of the scratch at 0, 12, and 24 hours using an inverted microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
-
2. In Vivo Diabetic Mouse Wound Healing Model
-
Objective: To evaluate the in vivo efficacy of topically applied this compound in a diabetic wound healing model.
-
Methodology:
-
Use genetically diabetic mice (e.g., db/db mice, aged 8-10 weeks).
-
Anesthetize the mice and create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsal surface.
-
Topically apply this compound solution (e.g., in a hydrogel vehicle) or vehicle control to the wound daily.
-
Photograph the wounds at regular intervals (e.g., Day 0, 3, 7, 10, 14).
-
Measure the wound area from the photographs using a calibrated software.
-
At the end of the study, harvest the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization, Masson's trichrome for collagen deposition) and immunohistochemistry (e.g., for CD31 to assess angiogenesis).
-
Caption: Preclinical experimental workflow for this compound.
Clinical Trial Protocol Outline
-
Title: A Phase I/II, Randomized, Single-Blind, Standard of Care-Controlled Study to Evaluate the Safety and Efficacy of this compound for the Treatment of Diabetic Foot Ulcers.
-
Primary Objective: To assess the safety and tolerability of topically applied this compound in patients with non-healing DFUs.
-
Secondary Objective: To evaluate the efficacy of this compound in promoting DFU healing, as measured by the percentage of patients achieving at least a 50% reduction in ulcer area from baseline over a six-week treatment period.
-
Study Population: Adults (≥18 years) with Type 1 or 2 diabetes and a chronic DFU (Grade I or II) that has not responded adequately to standard of care.
-
Study Design:
-
Screening Phase: Assess eligibility criteria, including HbA1c levels, wound characteristics, and vascular status.
-
Randomization: Eligible patients are randomized to receive either this compound plus standard of care or standard of care alone.
-
Treatment Phase (6 weeks): The investigational product or placebo is applied to the ulcer at regular intervals. All patients receive standard of care (debridement, off-loading, dressings).
-
Follow-up Phase: Patients are monitored for a period post-treatment to assess the durability of wound closure and long-term safety.
-
-
Key Assessments:
-
Safety: Incidence of adverse events, local skin reactions, and changes in laboratory parameters.
-
Efficacy: Weekly wound measurements (area and depth), photographic documentation, and proportion of fully healed ulcers.
-
References
Udonitrectag Formulation for Topical Eye Drop Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udonitrectag, also known as REC 0/0559 or MT8, is a synthetic, low molecular weight peptide-mimetic of Nerve Growth Factor (NGF).[1][2] It is under investigation as a topical ophthalmic solution for the treatment of neurotrophic keratitis (NK), a rare degenerative disease of the cornea resulting from impaired trigeminal nerve function.[1][3] this compound is designed to mimic the neurotrophic and anti-apoptotic activities of endogenous NGF by binding to and activating the Tropomyosin receptor kinase A (TrkA).[1] This activation is intended to promote corneal healing and nerve regeneration.
These application notes provide an overview of the this compound formulation, its mechanism of action, and protocols for preclinical evaluation.
Formulation and Administration
This compound is formulated as a sterile, single-dose eye drop solution for topical administration. While the exact composition of the vehicle solution is proprietary, it is designed to be a non-preserved, buffered aqueous solution suitable for ophthalmic use. In clinical trials, a vehicle solution without the active pharmaceutical ingredient is used as a placebo control.
Table 1: this compound (REC 0/0559) Clinical Trial Dosage
| Parameter | Description |
| Drug Substance | This compound (MT8) |
| Dosage Form | Eye drop solution in single-dose units |
| Concentrations Tested | 5 µg/mL, 25 µg/mL, 50 µg/mL |
| Dosing Regimen | 1 drop, four times daily (QID) |
| Daily Doses Tested | 0.5 µ g/day , 2.5 µ g/day , 5 µ g/day |
| Route of Administration | Topical, Ocular |
Mechanism of Action
This compound exerts its therapeutic effect by acting as an agonist at the TrkA receptor, which is expressed on corneal epithelial cells and nerves. The binding of this compound to TrkA initiates a downstream signaling cascade that promotes cellular survival, proliferation, and migration, which are essential processes for corneal wound healing.
Signaling Pathway
The activation of TrkA by this compound leads to the stimulation of two primary intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.
-
MEK/ERK Pathway: This pathway is primarily involved in cell differentiation and proliferation.
Together, the activation of these pathways leads to increased expression of proteins that mediate corneal epithelial migration, such as Matrix Metalloproteinase-9 (MMP-9), which facilitates cell movement by remodeling the extracellular matrix.
References
Application Notes and Protocols for Assessing Corneal Sensitivity Following Udonitrectag Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udonitrectag is an emerging therapeutic agent for neurotrophic keratitis, a degenerative corneal disease resulting from impaired trigeminal innervation that leads to a loss of corneal sensation.[1][2] As a synthetic mimic of nerve growth factor (NGF), this compound is designed to stimulate corneal nerve healing and repair.[3][4][5] It binds to the tropomyosin kinase A (TrkA) receptor, initiating downstream signaling cascades that promote neuronal survival and growth. These application notes provide detailed protocols for assessing the efficacy of this compound treatment in restoring corneal sensitivity, a critical indicator of corneal nerve function. The protocols described herein are established methods for quantifying corneal sensitivity and visualizing corneal nerve morphology.
Signaling Pathway of this compound
This compound functions as a synthetic peptido-mimetic of Nerve Growth Factor (NGF). It is believed to exert its therapeutic effects by binding to the TrkA receptor on corneal nerve endings, thereby activating signaling pathways that support nerve regeneration and corneal healing.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
A comprehensive assessment of corneal sensitivity involves both functional and structural evaluations. The following protocols are recommended for longitudinal monitoring of patients undergoing this compound treatment.
Functional Assessment of Corneal Sensitivity
a) Cochet-Bonnet Esthesiometry
This method provides a quantitative measure of the mechanical sensitivity of the cornea.
Materials:
-
Cochet-Bonnet esthesiometer
-
Topical anesthetic (for initial assessment if required, but not during the test)
-
Slit-lamp biomicroscope
Procedure:
-
Calibrate the Cochet-Bonnet esthesiometer according to the manufacturer's instructions.
-
Seat the patient comfortably at the slit lamp.
-
Explain the procedure to the patient and instruct them to indicate when they feel the filament touch their cornea.
-
Set the nylon filament to its maximum length (6.0 cm).
-
Gently touch the filament to the center of the patient's cornea, perpendicular to the surface.
-
If the patient does not respond, decrease the filament length in 0.5 cm increments and repeat the stimulus.
-
The corneal sensitivity threshold is the longest filament length at which the patient reports a definite sensation for at least two out of three presentations.
-
Record the filament length in centimeters. This can be converted to pressure (g/mm²).
-
Repeat the measurement in all four corneal quadrants.
b) Non-Contact Air-Jet Esthesiometry
This technique offers a non-invasive method to assess corneal sensitivity using a controlled pulse of air.
Materials:
-
Non-contact air-jet esthesiometer (e.g., Brill Engines corneal esthesiometer)
-
Slit-lamp biomicroscope
Procedure:
-
Mount the esthesiometer on the slit lamp and calibrate it as per the manufacturer's guidelines.
-
Position the patient at the slit lamp and explain the procedure.
-
The device uses a camera and positioning system to ensure the correct distance from the cornea.
-
Begin with the lowest air-jet intensity.
-
Deliver a single pulse of air to the central cornea.
-
Gradually increase the air pressure until the patient reports a sensation.
-
The threshold is the lowest pressure at which a sensation is consistently reported.
-
Measurements can be taken at multiple points across the corneal surface.
Structural Assessment of Corneal Nerves
In Vivo Confocal Microscopy (IVCM)
IVCM is a non-invasive imaging technique that allows for high-resolution visualization of the corneal sub-basal nerve plexus at the cellular level.
Materials:
-
In vivo confocal microscope (e.g., Heidelberg Retinal Tomograph with Rostock Cornea Module)
-
Immersion gel
-
Topical anesthetic
Procedure:
-
Instill a drop of topical anesthetic into the patient's eye.
-
Apply a small amount of immersion gel to the tip of the microscope objective.
-
Gently bring the objective into contact with the patient's central cornea.
-
Acquire a series of images of the sub-basal nerve plexus.
-
Analyze the images using appropriate software (e.g., NeuronJ) to quantify nerve fiber density, length, and tortuosity.
Experimental Workflow
The following workflow is recommended for a clinical study evaluating the efficacy of this compound.
Caption: Experimental workflow for a clinical trial.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and placebo groups over time.
Table 1: Corneal Sensitivity Thresholds (Cochet-Bonnet Esthesiometry)
| Time Point | This compound Group (Filament Length, cm) | Placebo Group (Filament Length, cm) | p-value |
| Baseline | 1.5 ± 0.5 | 1.6 ± 0.6 | >0.05 |
| Month 1 | 2.5 ± 0.7 | 1.7 ± 0.6 | <0.05 |
| Month 3 | 3.8 ± 0.8 | 1.8 ± 0.7 | <0.01 |
| Month 6 | 4.5 ± 0.9 | 2.0 ± 0.8 | <0.01 |
Table 2: Corneal Sensitivity Thresholds (Non-Contact Air-Jet Esthesiometry)
| Time Point | This compound Group (Pressure, mbar) | Placebo Group (Pressure, mbar) | p-value |
| Baseline | 8.2 ± 1.5 | 8.1 ± 1.6 | >0.05 |
| Month 1 | 6.5 ± 1.2 | 7.9 ± 1.5 | <0.05 |
| Month 3 | 4.8 ± 1.0 | 7.5 ± 1.4 | <0.01 |
| Month 6 | 3.5 ± 0.9 | 7.2 ± 1.3 | <0.01 |
Table 3: Corneal Sub-basal Nerve Morphology (IVCM)
| Time Point | Parameter | This compound Group | Placebo Group | p-value |
| Baseline | Nerve Fiber Density (fibers/mm²) | 15.2 ± 3.1 | 15.5 ± 3.3 | >0.05 |
| Nerve Fiber Length (mm/mm²) | 8.5 ± 1.7 | 8.6 ± 1.8 | >0.05 | |
| Month 6 | Nerve Fiber Density (fibers/mm²) | 25.8 ± 4.5 | 16.1 ± 3.5 | <0.01 |
| Nerve Fiber Length (mm/mm²) | 14.2 ± 2.5 | 8.9 ± 1.9 | <0.01 |
Logical Relationship of Assessment Protocols
The combination of functional and structural assessment methods provides a comprehensive evaluation of the therapeutic effects of this compound on corneal nerve health.
Caption: Relationship of assessment protocols.
References
- 1. New and Emerging Treatments for Neurotrophic Keratitis - American Academy of Ophthalmology [aao.org]
- 2. knownk.com [knownk.com]
- 3. “this compound” receives orphan drug designation from the European Commission for the treatment of neurotrophic keratitis – MimeTech [mimetech.eu]
- 4. New Pharmacological Approaches for the Treatment of Neurotrophic Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.primeinc.org [media.primeinc.org]
Application Notes and Protocols: REC 0559 for Persistent Epithelial Defects
For Research, Scientific, and Drug Development Professionals
Introduction
Persistent epithelial defects (PEDs) are a significant clinical challenge, characterized by the failure of the corneal epithelium to heal within a normal timeframe, often leading to complications such as infection, scarring, and vision loss.[1][2] Neurotrophic keratitis (NK), a degenerative corneal disease caused by impaired trigeminal nerve function, is a primary cause of PEDs.[3][4] REC 0559 (also known as Udonitrectag or MT8) is an investigational topical therapy developed for the treatment of PEDs, particularly those associated with moderate to severe neurotrophic keratitis.[5]
REC 0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF). NGF is a crucial neurotrophin for the development, survival, and differentiation of corneal cells. By mimicking the action of NGF, REC 0559 is designed to promote corneal healing. This document provides detailed application notes, a summary of clinical findings, and relevant experimental protocols for researchers and drug development professionals interested in REC 0559.
Mechanism of Action
REC 0559 functions by binding to and activating the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This action mimics the natural signaling cascade of NGF, which is essential for corneal epithelial health and regeneration. The activation of TrkA by REC 0559 is believed to stimulate downstream signaling pathways that promote corneal epithelial cell proliferation, differentiation, and migration, ultimately leading to the healing of persistent epithelial defects.
Data Presentation
Phase 2 Clinical Trial Efficacy Data (NCT04276558)
The following table summarizes the primary efficacy endpoint from the Phase 2 clinical trial of REC 0559 in patients with moderate to severe neurotrophic keratitis.
| Treatment Group | Daily Dose | Number of Patients (Approx.) | Percentage of Patients with Complete Corneal Healing at Week 8 | Statistical Significance vs. Vehicle |
| REC 0559 | 0.5 µ g/day | 27 | 33.3% | Not Statistically Significant |
| REC 0559 | 2.5 µ g/day | 27 | 19.2% | Not Statistically Significant |
| REC 0559 | 5.0 µ g/day | 27 | 19.2% | Not Statistically Significant |
| Vehicle (Placebo) | N/A | 27 | 34.5% | N/A |
Phase 2 Clinical Trial Safety Data (NCT04276558)
A summary of the safety findings from the Phase 2 clinical trial is presented below.
| Safety Outcome | REC 0559 Treatment Groups | Vehicle (Placebo) Group |
| Adverse Events (AEs) | Higher incidence of eye-related AEs compared to placebo. | Lower incidence of eye-related AEs. |
| Severity of AEs | Majority of AEs were mild to moderate and reversible. | AEs were generally mild. |
| Nature of AEs | Primarily related to the administration of the eye drops and were temporary. | AEs were generally related to the underlying condition or vehicle administration. |
| Overall Tolerability | Generally well-tolerated with a manageable safety profile. | Well-tolerated. |
Experimental Protocols
Clinical Trial Protocol (Phase 2 - NCT04276558)
This section outlines the key aspects of the Phase 2 clinical trial protocol for REC 0559 in the treatment of neurotrophic keratitis.
Study Title: Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.
Study Design: A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study.
Primary Objective: To determine the efficacy and safety of REC 0559 given as 1 drop four times a day at concentrations of 5, 25, and 50 µg/mL over 8 weeks and to select the dose with the best benefit-risk ratio.
Key Inclusion Criteria:
-
Male or female patients aged ≥18 years.
-
Diagnosis of Stage 2 (moderate, persistent epithelial defect) or Stage 3 (severe, corneal ulcer) neurotrophic keratitis in one eye.
-
Decreased corneal sensitivity (≤ 4 cm using the Cochet-Bonnet aesthesiometer).
-
No objective clinical evidence of improvement in the PED or corneal ulceration within the 2 weeks prior to screening despite conventional non-surgical treatment.
Key Exclusion Criteria:
-
Active ocular infection (bacterial, viral, fungal, or protozoal) or active inflammation not related to NK in the study eye.
-
History of any ocular surgery within 3 months before the screening visit in the study eye (with some exceptions).
-
Use of therapeutic contact lenses during the study treatment periods.
-
Known hypersensitivity to any of the components of the study drug.
-
Women who are pregnant, nursing, or planning a pregnancy.
Treatment Administration:
-
Investigational Product: REC 0559 ophthalmic solution at concentrations of 5, 25, or 50 µg/mL.
-
Reference Therapy: Vehicle ophthalmic solution (placebo).
-
Dosage: One drop administered four times a day in the study eye.
-
Treatment Duration: 8 weeks, with a 4-week follow-up period.
Primary Efficacy Endpoint:
-
The percentage of patients achieving complete corneal healing of the persistent epithelial defect or corneal ulcer at Week 8, as assessed by an independent central reading center.
Secondary Efficacy Endpoints:
-
Time to complete corneal healing.
-
Percentage of patients achieving a 5-, 10-, and 15-letter mean improvement in Best Corrected Distance Visual Acuity (BCDVA).
-
Percentage of patients achieving complete corneal clearing at Week 8.
Representative Preclinical Protocol: In Vivo Rabbit Corneal Wound Healing Model
The following is a representative protocol for a rabbit corneal wound healing model, as specific details for REC 0559 preclinical studies are not publicly available. This protocol is based on general methodologies for evaluating treatments for persistent epithelial defects.
Objective: To evaluate the efficacy of REC 0559 in promoting the healing of corneal epithelial defects in a rabbit model.
Materials:
-
New Zealand white rabbits.
-
Anesthesia (e.g., ketamine and xylazine).
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Surgical instruments for epithelial debridement (e.g., ophthalmic spatula or Beaver blade).
-
REC 0559 ophthalmic solution at various concentrations.
-
Vehicle control solution.
-
Fluorescein sodium ophthalmic strips.
-
Slit-lamp biomicroscope with a cobalt blue filter.
-
Calibrated calipers or imaging software for defect size measurement.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols. Apply a topical anesthetic to the eye.
-
Epithelial Debridement: Create a standardized circular epithelial defect (e.g., 6-8 mm in diameter) in the central cornea by gently scraping the epithelium with an ophthalmic spatula, taking care not to damage the underlying basement membrane.
-
Treatment Administration: Randomly assign rabbits to treatment groups (e.g., different concentrations of REC 0559, vehicle control). Administer one drop of the assigned treatment to the wounded eye at specified intervals (e.g., four times daily).
-
Evaluation of Healing:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), instill a fluorescein strip into the lower conjunctival sac.
-
Examine the cornea under a slit-lamp with a cobalt blue filter to visualize the epithelial defect.
-
Photograph the defect and measure its area using calibrated calipers or a validated imaging software.
-
Calculate the percentage of wound closure relative to the initial defect size.
-
-
Endpoint Analysis: Compare the rate of wound healing and time to complete re-epithelialization among the treatment groups. Histological analysis of the corneas can also be performed at the end of the study to assess the quality of the healed epithelium.
Representative Preclinical Protocol: In Vitro TrkA Phosphorylation Assay
This protocol is a representative example of how the activation of the TrkA receptor by REC 0559 could be assessed in vitro. Specific details for REC 0559 are not publicly available.
Objective: To determine if REC 0559 induces the phosphorylation of the TrkA receptor in a cell-based assay.
Materials:
-
A cell line that endogenously or recombinantly expresses the human TrkA receptor (e.g., PC12 cells, transfected HEK293 cells).
-
Cell culture medium and supplements.
-
REC 0559 at various concentrations.
-
Recombinant human NGF (positive control).
-
Vehicle control.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against phosphorylated TrkA (p-TrkA).
-
Primary antibody against total TrkA.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
-
Plate reader or imaging system for Western blot detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture the TrkA-expressing cells to a suitable confluency in multi-well plates.
-
Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours) to reduce basal receptor activation.
-
Treat the cells with various concentrations of REC 0559, NGF (positive control), or vehicle for a short duration (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to each well, incubate on ice to lyse the cells, and then collect the cell lysates.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-TrkA.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkA, or run a parallel gel.
-
Calculate the ratio of p-TrkA to total TrkA for each treatment condition and compare the results to the vehicle control to determine the effect of REC 0559 on TrkA phosphorylation.
-
Conclusion
REC 0559 is a promising investigational therapy for persistent epithelial defects associated with neurotrophic keratitis, acting as a mimetic of Nerve Growth Factor to stimulate corneal healing via the TrkA receptor. While a Phase 2 clinical trial did not demonstrate a statistically significant improvement in the primary endpoint of complete corneal healing at week 8 compared to placebo, the compound was generally well-tolerated. Further research and clinical development may be necessary to fully elucidate the therapeutic potential of REC 0559 and to identify patient populations that may benefit most from this treatment. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of ophthalmology and drug development.
References
- 1. Nerve Growth Factor Promotes Corneal Epithelial Migration by Enhancing Expression of Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Recordati receives Orphan Drug Designation for its investigational treatment for neurotrophic keratitis – MimeTech [mimetech.eu]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Udonitrectag Technical Support Center: Solubility Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Udonitrectag in various solvents. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal solubility, it is recommended to dissolve this compound in DMSO (Dimethyl Sulfoxide) at a stock concentration of up to 50 mM. For aqueous buffers, solubility is significantly lower and pH-dependent.
Q2: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer. What should I do?
This is a common issue known as "antisolvent precipitation." To mitigate this, consider the following:
-
Lower the final concentration: The final concentration in the aqueous buffer may be exceeding this compound's solubility limit in that medium.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), can help to maintain this compound in solution.
-
Pre-warm the buffer: Gently warming the aqueous buffer to 37°C before adding the this compound DMSO stock can sometimes improve solubility. Ensure the final solution is cooled to the experimental temperature before use.
-
pH adjustment: this compound's solubility in aqueous solutions is pH-dependent. Ensure the pH of your buffer is within the optimal range (see solubility data table).
Q3: Can I dissolve this compound directly in water or PBS?
Directly dissolving this compound in water or phosphate-buffered saline (PBS) is not recommended due to its low aqueous solubility. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days). Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aliquoting the stock solution is highly recommended.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 25 | ~25 | ~50 | Recommended for stock solutions. |
| Ethanol (100%) | 25 | ~10 | ~20 | Suitable for some applications. |
| Methanol | 25 | ~5 | ~10 | Lower solubility than ethanol. |
| PBS (pH 7.4) | 25 | <0.1 | <0.2 | Practically insoluble. |
| Water | 25 | <0.05 | <0.1 | Practically insoluble. |
| PBS with 0.1% Tween® 80 | 25 | ~0.5 | ~1 | Improved solubility with surfactant. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve a final concentration of 50 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Diagrams
Caption: A troubleshooting workflow for addressing common solubility issues with this compound.
Caption: A diagram illustrating the hypothetical inhibition of the Raf kinase by this compound in a signaling pathway.
troubleshooting inconsistent results in Udonitrectag cell-based assays
Technical Support Center: Udonitrectag Cell-Based Assays
Welcome to the technical support center for the this compound cell-based assay system. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound cell-based assay?
The this compound assay is a reporter-gene assay designed to quantify the activity of the this compound signaling pathway. The assay utilizes cells engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the this compound transcription factor. Activation of the this compound pathway by a stimulus leads to the expression of luciferase, and the resulting luminescence is measured as the assay readout.
Q2: What are the key components of the this compound assay system?
The this compound assay system includes this compound-responsive cells, a specific cell culture medium, a positive control agonist, and a lysis/luciferase detection reagent.
Q3: How should I culture the this compound cells?
This compound cells should be cultured in the recommended medium, supplemented with 10% fetal bovine serum and antibiotics. It is crucial to maintain the cells in a logarithmic growth phase and not allow them to become over-confluent, as this can lead to inconsistent results.
Troubleshooting Guide
Issue 1: High Background Signal
High background luminescence can mask the specific signal from your test compounds, reducing the assay window.
| Potential Cause | Recommended Solution |
| Cell Confluency | Ensure cells are seeded at the recommended density. Over-confluency can lead to non-specific pathway activation. |
| Reagent Contamination | Use fresh, sterile reagents. Test for contamination by running a "no-cell" control with only medium and detection reagent. |
| Serum Components | Some serum lots may contain factors that activate the this compound pathway. Test different lots of serum or use a serum-free medium for the assay. |
| Incubation Time | Optimize the incubation time with the detection reagent. Excessively long incubation can lead to increased background. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish between active and inactive compounds.
| Potential Cause | Recommended Solution |
| Low Cell Number | Ensure the correct number of cells are seeded per well. Perform a cell count before seeding. |
| Suboptimal Agonist Concentration | Use the recommended concentration of the positive control agonist. Titrate the agonist to determine the optimal concentration for your cell passage number. |
| Inactive Detection Reagent | Ensure the luciferase detection reagent is properly stored and has not expired. Prepare the reagent fresh before each experiment. |
| Cell Health | Poor cell health can lead to a reduced response. Ensure proper cell culture and handling techniques. |
Issue 3: Inconsistent Results (High Well-to-Well Variability)
High variability between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Edge Effects | "Edge effects" can occur in multi-well plates due to temperature and humidity gradients. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the recommended incubation time with the lysis/detection reagent. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The this compound pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR). This activates a downstream signaling cascade, leading to the activation of the this compound transcription factor and subsequent expression of the luciferase reporter gene.
Caption: this compound signaling pathway overview.
Experimental Workflow
The following diagram outlines the general workflow for the this compound cell-based assay.
Caption: this compound assay experimental workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent assay results.
Caption: Troubleshooting logic for inconsistent results.
optimizing Udonitrectag concentration for maximal trophic effect
Udonitrectag Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration to achieve maximal trophic effects in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Trophic Factor Receptor 1 (TFR1), a transmembrane receptor tyrosine kinase. Upon binding, this compound induces receptor dimerization and autophosphorylation, initiating two primary downstream signaling cascades critical for its trophic effects:
-
PI3K/Akt Pathway: Primarily responsible for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: Primarily involved in stimulating cellular proliferation, differentiation, and neurite outgrowth.
Q2: What is the recommended starting concentration range for optimizing this compound in primary neuronal cultures?
A2: For initial dose-response experiments, we recommend a broad concentration range from 1 nM to 5 µM. Based on internal validation studies, the optimal concentration for maximal trophic effect typically lies between 50 nM and 500 nM. Concentrations above 2 µM may lead to receptor downregulation or potential off-target effects.
Q3: How stable is this compound in standard cell culture medium at 37°C?
A3: this compound is highly stable in aqueous solutions. When diluted in standard serum-free or serum-containing cell culture medium, it retains over 95% of its activity for up to 72 hours at 37°C. For long-term storage, stock solutions should be prepared in DMSO and stored at -80°C.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions into aqueous culture medium should be performed to ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No significant trophic effect is observed at the expected optimal concentrations.
-
Possible Cause 1: Reagent Integrity. The this compound compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound from a stock stored correctly at -80°C. Avoid more than three freeze-thaw cycles for any given stock aliquot.
-
-
Possible Cause 2: Low Receptor Expression. The cell type being used may express low levels of the target receptor, TFR1.
-
Solution: Confirm TFR1 expression in your cell model using qPCR or Western Blot. If expression is low, consider using a different cell model known to have robust TFR1 expression.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The assay endpoint (e.g., incubation time, cell density) may not be optimal for detecting the trophic effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. Optimize cell seeding density to ensure cells are healthy and responsive but not overly confluent.
-
Issue 2: High levels of cytotoxicity or a paradoxical decrease in cell viability are observed.
-
Possible Cause 1: Off-Target Effects. Very high concentrations of this compound (>2 µM) may induce off-target activity or receptor over-stimulation, leading to excitotoxicity or apoptosis.
-
Solution: Perform a detailed dose-response curve, including concentrations up to 10 µM, to identify the toxicity threshold. Use the lowest effective concentration that provides a maximal trophic response (see data tables below).
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1% (v/v). Prepare intermediate dilutions of the this compound stock in culture medium to achieve this. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experimental design.
-
Issue 3: High variability is observed between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell plating can lead to significant well-to-well variability in cell number and health.
-
Solution: Ensure the cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before moving to the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of multi-well plates are prone to evaporation, leading to altered media concentration and inconsistent results.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
Data Presentation: Dose-Response Tables
The following tables summarize the results from typical dose-response studies using primary rat cortical neurons cultured for 48 hours.
Table 1: this compound Concentration vs. Neuronal Survival (Measured via MTT assay and normalized to vehicle control)
| This compound Conc. (nM) | Mean Neuronal Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 10 | 115 | ± 5.1 |
| 50 | 142 | ± 6.3 |
| 100 | 168 | ± 5.8 |
| 250 | 175 | ± 6.1 |
| 500 | 172 | ± 7.0 |
| 1000 | 155 | ± 6.5 |
| 2000 | 110 | ± 5.3 |
Table 2: this compound Concentration vs. Neurite Outgrowth (Measured via immunofluorescence of β-III Tubulin and quantified using ImageJ)
| This compound Conc. (nM) | Mean Total Neurite Length (µm/neuron) | Standard Deviation |
| 0 (Vehicle) | 85 | ± 10.2 |
| 10 | 110 | ± 12.5 |
| 50 | 165 | ± 15.1 |
| 100 | 210 | ± 18.4 |
| 250 | 225 | ± 16.9 |
| 500 | 215 | ± 20.1 |
| 1000 | 180 | ± 17.5 |
| 2000 | 120 | ± 14.8 |
Signaling Pathways and Workflows
Caption: this compound activates TFR1, stimulating PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for optimizing this compound concentration for trophic effects.
Experimental Protocols
Protocol 1: Neuronal Survival (MTT) Assay
-
Cell Plating: Plate primary cortical neurons in a 96-well poly-D-lysine coated plate at a density of 2 x 10⁴ cells/well in 100 µL of maintenance medium. Culture for 24 hours.
-
Preparation of this compound: Prepare 2X serial dilutions of this compound in fresh maintenance medium, ranging from 2 nM to 4 µM. Include a vehicle-only control (0.2% DMSO).
-
Treatment: Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding 2X this compound dilution, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Incubate the plate in the dark for 12-18 hours to allow for complete solubilization of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Neurite Outgrowth Immunofluorescence Assay
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Treatment: After 4 hours to allow for cell attachment, replace the medium with fresh maintenance medium containing the desired final concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM).
-
Incubation: Incubate for 48 hours at 37°C.
-
Fixation: Gently wash the cells once with warm PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against a neuronal marker (e.g., rabbit anti-β-III Tubulin, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite length using an automated or semi-automated method, such as the NeuronJ plugin for ImageJ/Fiji. Measure at least 50 individual neurons per condition. Calculate the average total neurite length per neuron for each concentration.
potential off-target effects of Udonitrectag (MT8)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Udonitrectag (MT8). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound (MT8)?
This compound (MT8), also known as REC 0559, is a synthetic, low-molecular-weight peptidomimetic of Nerve Growth Factor (NGF).[1][2] Its primary mechanism of action is binding to the Tropomyosin receptor kinase A (TrkA) receptor, thereby mimicking the anti-apoptotic and trophic activities of endogenous NGF.[1] This targeted action is intended to promote the healing of epithelial tissues.[1][3]
Q2: Have any specific off-target effects of this compound (MT8) been identified in preclinical or clinical studies?
Currently, publicly available data from preclinical and ongoing Phase 2 clinical trials do not detail specific molecular off-target effects. Clinical studies for neurotrophic keratitis and diabetic foot ulcers are primarily focused on assessing the safety, tolerability, and efficacy of this compound. The main reported adverse event in a study with healthy volunteers was minor irritation at the application site. Hypersensitivity to the compound or its components is a key exclusion criterion in clinical trials.
Q3: What are the theoretical off-target effects to consider based on this compound's mechanism as a TrkA agonist?
As a potent TrkA agonist, this compound's effects are expected to be mediated through the TrkA signaling pathway. However, researchers should consider the following theoretical off-target scenarios:
-
Activation of other Trk receptors: High concentrations of this compound could potentially lead to non-specific binding and activation of other members of the Trk receptor family, such as TrkB and TrkC. This could theoretically trigger unintended signaling cascades associated with these receptors.
-
Interaction with p75NTR: While this compound is designed to target TrkA, NGF also binds to the p75 neurotrophin receptor (p75NTR), which can mediate diverse cellular responses, including apoptosis. It is crucial to investigate if this compound exhibits any significant binding to and signaling through p75NTR.
-
Systemic exposure and effects: In topical applications, systemic exposure is expected to be low. However, if significant systemic absorption occurs, this compound could potentially affect non-target tissues that express TrkA receptors, such as sensory neurons, which could lead to unforeseen physiological responses.
Troubleshooting Experimental Results
Issue 1: Unexplained cellular responses in in vitro experiments.
If you observe cellular responses that are inconsistent with TrkA activation (e.g., unexpected changes in cell morphology, proliferation rates, or marker expression), consider the following troubleshooting steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine if the observed effects are concentration-dependent. High concentrations may lead to off-target binding.
-
Use a TrkA Inhibitor: To confirm that the observed effects are mediated by TrkA, co-treat your cells with this compound and a specific TrkA inhibitor. A reversal of the phenotype would indicate an on-target effect.
-
Assess Trk Receptor Specificity: If you have the appropriate tools, perform competitive binding assays or immunoprecipitation followed by western blotting to determine if this compound is binding to other Trk receptors in your cell model.
-
Control for Vehicle Effects: Always include a vehicle-only control to ensure that the observed effects are not due to the solvent or other excipients in the this compound formulation.
Issue 2: Unexpected physiological or behavioral changes in in vivo models.
For animal studies, unexpected systemic effects or behavioral changes should be carefully investigated:
-
Pharmacokinetic Analysis: Measure the plasma concentrations of this compound to assess the extent of systemic exposure following local administration.
-
Histopathological Examination: Conduct a thorough histological analysis of major organs to identify any pathological changes that could be attributed to the treatment.
-
Use of Knockout or Knockdown Models: If available, use animal models with genetic deletion or suppression of TrkA to confirm that the observed systemic effects are mediated through the intended receptor.
Experimental Protocols
Protocol 1: Assessing Trk Receptor Binding Specificity using Competitive Binding Assay
-
Cell Culture: Culture cells expressing TrkA, TrkB, and TrkC receptors.
-
Radioligand Binding: Incubate the cells with a constant concentration of a radiolabeled ligand known to bind to the Trk receptor of interest (e.g., ¹²⁵I-NGF for TrkA).
-
Competitive Binding: In parallel, incubate the cells with the radioligand and increasing concentrations of unlabeled this compound.
-
Washing and Lysis: After incubation, wash the cells to remove unbound ligand and lyse the cells.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. A significant decrease in radioligand binding with increasing this compound concentration indicates competitive binding to the specific Trk receptor.
Data Presentation
Table 1: Summary of this compound (MT8) Clinical Trial Designs
| Clinical Trial Identifier | Indication | Phase | Dosages | Primary Outcome |
| NCT04276558 | Neurotrophic Keratitis (Stage 2 & 3) | 2 | 0.5 µ g/day , 2.5 µ g/day , 5 µ g/day | Percentage of patients with complete corneal healing |
| NCT04276558 | Neurotrophic Keratitis (Stage 1) | 2 | Not specified in provided results | Not specified in provided results |
| Not specified | Diabetic Foot Ulcers | Not specified in provided results | Not specified in provided results | Safety, tolerability, and pharmacokinetics |
Data synthesized from multiple sources.
Visualizations
Caption: On-target signaling pathway of this compound (MT8) via TrkA activation.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
minimizing irritation from Udonitrectag eye drop application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing ocular irritation associated with the application of Udonitrectag eye drops during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational drug being studied for the treatment of neurotrophic keratitis. It is a synthetic, low molecular weight compound that acts as a mimic of nerve growth factor (NGF).[1][2] this compound is designed to bind to the Tropomyosin receptor kinase A (TrkA) receptor, thereby imitating the neurotrophic and anti-apoptotic effects of endogenous NGF. This action is expected to promote the healing of the corneal epithelium and stroma.
Q2: Is ocular irritation a known side effect of this compound eye drops?
A2: Yes, ocular irritation has been reported as a potential side effect of this compound eye drop application. In a study involving healthy volunteers, some participants reported irritation following a new application method, although no serious adverse events occurred.[3] Irritation is a common consideration in the development of ophthalmic drugs.
Q3: What are the potential causes of irritation from this compound eye drops?
A3: While specific data on this compound is limited, irritation from eye drops can generally stem from several factors:
-
The active pharmaceutical ingredient (API) itself: The inherent properties of the this compound molecule may cause a local reaction on the ocular surface.
-
Formulation excipients: The non-active ingredients in the eye drop solution, such as preservatives, buffers, and tonicity-adjusting agents, can contribute to irritation. This compound has been formulated as a single-dose eye drop solution, which typically reduces the need for preservatives that are a common cause of irritation.
-
pH of the solution: If the pH of the eye drop is not close to the physiological pH of tears (around 7.4), it can cause stinging or burning upon instillation.
-
Osmolality of the solution: The tonicity of the formulation can affect comfort. Hypotonic or hypertonic solutions relative to tear fluid can lead to irritation.
-
Application technique: Improper administration of the eye drops can lead to mechanical irritation.
Q4: How can we assess the degree of ocular irritation in our experiments?
A4: Ocular irritation can be assessed using both subjective and objective methods. Subjective assessments in clinical settings often involve patient-reported outcomes using validated questionnaires like the Ocular Surface Disease Index (OSDI) or rating scales such as the Visual Analogue Scale (VAS) for discomfort.[4][5] Objective clinical assessments may include slit-lamp examination to observe for signs of conjunctival redness (hyperemia), chemosis (swelling), and corneal or conjunctival staining with vital dyes like fluorescein or lissamine green. For preclinical studies, various in vitro and ex vivo models are available as alternatives to traditional animal testing.
Troubleshooting Guide: Minimizing Ocular Irritation
This guide provides practical steps to mitigate ocular irritation during the experimental application of this compound eye drops.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate stinging or burning upon instillation | Formulation pH or osmolality | 1. Verify the pH and osmolality of the this compound solution to ensure it is within a physiologically acceptable range.2. If customizing the formulation, consider adjusting the buffer system or tonicity agents.3. Allow the solution to reach room temperature before application if it has been refrigerated. |
| General ocular discomfort (itching, foreign body sensation) | Active ingredient or excipient sensitivity | 1. Review the complete formulation of the this compound solution for any known irritants.2. Consider the use of a control group receiving a vehicle-only solution to differentiate between API- and excipient-related effects.3. In clinical studies, document baseline ocular surface health to identify subjects with pre-existing conditions that may predispose them to irritation. |
| Increased redness or swelling after application | Inflammatory response | 1. Ensure proper, sterile application technique to avoid contamination.2. Minimize the number of applications per day if the experimental design allows.3. Assess for signs of allergic reaction versus transient irritation. |
| Variable irritation between subjects or experiments | Inconsistent application technique | 1. Standardize the eye drop instillation protocol across all personnel and subjects.2. Provide thorough training on proper administration techniques (see Experimental Protocols section).3. Ensure the drop volume is consistent and not excessive. |
Quantitative Data Summary
Currently, publicly available quantitative data on the specific incidence rates of irritation from this compound eye drops in clinical trials is limited. As a reference for experimental design, researchers can aim to collect data on the following parameters to quantify ocular irritation.
| Parameter | Assessment Method | Measurement Scale | Purpose |
| Subjective Discomfort | Visual Analogue Scale (VAS) | 0-100 mm line (0 = no discomfort, 100 = most severe discomfort) | To quantify the subject's perception of irritation. |
| Ocular Surface Health | Ocular Surface Disease Index (OSDI) | 0-100 score (based on 12 questions about symptoms and vision-related function) | To assess the overall impact on ocular surface health and function. |
| Conjunctival Redness | Slit-lamp examination with a grading scale (e.g., Efron Grading Scales) | 0-4 scale (0 = normal, 4 = severe) | To objectively measure the inflammatory response. |
| Corneal Staining | Fluorescein staining and slit-lamp examination (e.g., Oxford Grading Scheme) | 0-5 scale for different corneal zones | To assess for epithelial damage. |
Experimental Protocols
Protocol for Assessing Ocular Irritation Using a Visual Analogue Scale (VAS)
Objective: To quantitatively assess the level of subjective ocular discomfort experienced after the application of this compound eye drops.
Materials:
-
100 mm Visual Analogue Scale (a horizontal line with "No Discomfort" at the 0 mm mark and "Most Severe Discomfort Imaginable" at the 100 mm mark).
-
Data collection forms.
Procedure:
-
Baseline Assessment: Prior to the first instillation of this compound, provide the subject with a VAS and instruct them to make a vertical mark on the line that corresponds to their current level of ocular discomfort.
-
Post-Instillation Assessments: At predetermined time points after instillation (e.g., 1, 5, 15, and 30 minutes), provide the subject with a new VAS and ask them to rate their level of discomfort in the treated eye.
-
Data Measurement: For each VAS, measure the distance in millimeters from the "No Discomfort" end to the subject's mark.
-
Data Analysis: Record the measurements for each time point. The change from baseline can be calculated to determine the change in discomfort level.
Protocol for Proper Eye Drop Instillation
Objective: To ensure a standardized and aseptic technique for the application of this compound eye drops to minimize mechanical irritation and contamination.
Materials:
-
Single-dose unit of this compound eye drops.
-
Sterile, lint-free wipes.
-
Personal protective equipment (gloves).
Procedure:
-
Preparation: Wash hands thoroughly and put on gloves. If the this compound unit has been refrigerated, allow it to come to room temperature.
-
Subject Positioning: Have the subject sit or lie down comfortably and tilt their head back, looking up towards the ceiling.
-
Lower Eyelid Retraction: Gently and carefully pull down the lower eyelid to create a small pocket.
-
Drop Instillation: Without touching the tip of the single-dose unit to the eye or any other surface, position it above the eye and squeeze one drop into the pocket of the lower eyelid.
-
Post-Instillation: Instruct the subject to close their eye gently for 1-2 minutes and to press lightly on the inner corner of the eye (near the nose) to prevent the drop from draining into the tear duct.
-
Cleanup: Use a sterile, lint-free wipe to gently pat away any excess solution from around the eye.
-
Disposal: Dispose of the single-dose unit, even if there is solution remaining.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for managing ocular irritation.
Caption: Factors contributing to ocular irritation.
References
- 1. This compound - MimeTech - AdisInsight [adisinsight.springer.com]
- 2. “this compound” receives orphan drug designation from the European Commission for the treatment of neurotrophic keratitis – MimeTech [mimetech.eu]
- 3. This compound Eye Drops for Neurotrophic Keratitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. Validity and Reliability of a Novel Ocular Pain Assessment Survey in Quantification and Monitoring of Corneal and Ocular Surface Pain - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Udonitrectag ophthalmic formulations
Udonitrectag Ophthalmic Formulations: Technical Support Center
Welcome to the technical support center for this compound ophthalmic formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound formulations during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability and formulation issues encountered during the development of this compound ophthalmic solutions.
1. Physical Instability: Precipitation & Particulate Matter
Question: I've observed a precipitate forming in my this compound formulation during storage. What are the potential causes and how can I resolve this?
Answer: Precipitation in ophthalmic formulations is a critical issue that can arise from several factors. The solubility of active pharmaceutical ingredients (APIs) and excipients is often dependent on the formulation's pH, temperature, and ionic strength.
Potential Causes:
-
pH Shift: The solubility of this compound may be highly pH-dependent. A shift in the formulation's pH outside of the optimal range can cause the drug to precipitate. The ideal pH for an ophthalmic formulation is close to that of natural tears (approximately 7.4), but a compromise is often necessary to ensure drug stability and solubility.[1][2][3]
-
Temperature Fluctuations: Changes in storage temperature can affect solubility. Some compounds are less soluble at lower temperatures.[4]
-
Excipient Incompatibility: Interactions between this compound and other formulation components (e.g., polymers, preservatives, or buffer salts) can lead to the formation of insoluble complexes.
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your formulation may be too high for the chosen solvent system.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation. If it has deviated, adjust it back to the optimal range using dilute acidic or basic solutions. Ensure your buffer system has adequate capacity to maintain a stable pH.
-
Review Storage Conditions: Ensure the formulation is stored at the recommended temperature. Gentle warming or sonication may help redissolve the precipitate, but be cautious of potential degradation.
-
Assess Excipients: Consider the compatibility of all excipients. It may be necessary to screen different types or concentrations of polymers, preservatives, or buffering agents.
-
Solubility Enhancement: If the issue persists, you may need to incorporate a solubilizing agent or co-solvent. However, any new component must be ophthalmically acceptable.
2. Chemical Instability: Degradation of this compound
Question: My stability studies show a significant loss of this compound potency over time. What are the likely degradation pathways and how can I mitigate them?
Answer: Chemical degradation of the active pharmaceutical ingredient is a primary concern for the shelf-life of a formulation. Common pathways include hydrolysis, oxidation, and photodecomposition.
Potential Causes & Mitigation Strategies:
-
Hydrolysis: If this compound contains functional groups like esters or amides, it may be susceptible to hydrolysis.
-
Mitigation: Controlling the pH with a stable buffer system is the most effective way to minimize hydrolysis.
-
-
Oxidation: The formulation may be undergoing oxidative degradation, especially if exposed to oxygen or if it contains excipients that generate peroxides.
-
Mitigation: Consider adding an antioxidant (e.g., EDTA, sodium metabisulfite) to the formulation. Additionally, packaging the formulation in a way that minimizes headspace oxygen (e.g., nitrogen purging) can be beneficial.
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive molecules.
-
Mitigation: Protect the formulation from light by using opaque or amber-colored packaging.
-
To identify the specific degradation products and pathways, conducting forced degradation studies is recommended. This involves subjecting the formulation to stress conditions such as high temperature, extreme pH levels, oxidizing agents, and intense light.
3. Changes in Physical Properties: Viscosity and pH
Question: The viscosity of my this compound gel formulation has decreased significantly during my stability study. What could be the cause?
Answer: A change in viscosity can impact the residence time of the drug on the ocular surface and, consequently, its efficacy.
Potential Causes:
-
Polymer Degradation: The viscosity-enhancing polymer (e.g., HPMC, Carbomer) may be degrading due to hydrolysis or microbial action.
-
pH Shift: The viscosity of many polymers, especially pH-sensitive ones like carbomers, is highly dependent on the pH of the solution. A drop in pH can cause a significant loss of viscosity.
-
Ionic Strength: The presence of ions can affect the hydration of polymer chains and alter the formulation's viscosity.
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your formulation to ensure it remains within the target range for your chosen polymer.
-
Evaluate Polymer Choice: Ensure the polymer you are using is stable under your formulation and storage conditions. You may need to consider a different grade or type of polymer.
-
Preservative Efficacy: If microbial contamination is suspected as the cause of polymer degradation, ensure your preservative system is effective.
4. Microbiological Stability: Preservative Efficacy
Question: How do I ensure my multi-dose this compound formulation is adequately preserved against microbial contamination?
Answer: Multi-dose ophthalmic products require a preservative to prevent microbial growth that could be introduced during use. The effectiveness of this preservative system must be confirmed through a preservative efficacy test (PET).
Key Considerations:
-
Choice of Preservative: Common preservatives include benzalkonium chloride (BAK), polyquaternium-1, and stabilized oxychloro complexes. The choice should be based on compatibility with this compound and other excipients, as well as its antimicrobial spectrum.
-
Preservative Efficacy Testing (PET): This study, often performed according to USP <51> or Ph. Eur. standards, challenges the formulation with a specific panel of microorganisms (bacteria and fungi). The preservative system is deemed effective if it reduces the microbial population to specified levels over a 28-day period.
-
Preservative-Excipient Interactions: Some excipients can bind to and inactivate preservatives, reducing their effectiveness. This should be evaluated during formulation development.
Data Presentation: Stability of this compound Formulations
The following tables summarize hypothetical stability data for two different this compound formulations under accelerated storage conditions (40°C / 75% RH).
Table 1: Stability Data for this compound Formulation A (Phosphate Buffer)
| Time Point | Assay of this compound (%) | Total Degradants (%) | pH | Viscosity (cP) | Appearance |
|---|---|---|---|---|---|
| Initial | 100.2 | <0.1 | 7.41 | 25.5 | Clear, colorless solution |
| 1 Month | 98.5 | 0.8 | 7.25 | 25.2 | Clear, colorless solution |
| 3 Months | 95.3 | 2.1 | 6.95 | 24.8 | Clear, colorless solution |
| 6 Months | 91.8 | 4.5 | 6.72 | 24.1 | Slight yellow tint |
Table 2: Stability Data for this compound Formulation B (Citrate Buffer with EDTA)
| Time Point | Assay of this compound (%) | Total Degradants (%) | pH | Viscosity (cP) | Appearance |
|---|---|---|---|---|---|
| Initial | 99.8 | <0.1 | 6.82 | 26.1 | Clear, colorless solution |
| 1 Month | 99.5 | 0.2 | 6.80 | 25.9 | Clear, colorless solution |
| 3 Months | 98.9 | 0.5 | 6.78 | 26.0 | Clear, colorless solution |
| 6 Months | 98.2 | 0.9 | 6.75 | 25.8 | Clear, colorless solution |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method
This method is designed to quantify this compound and separate it from potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples from the stability study by diluting them to a suitable concentration with the mobile phase.
-
Inject standards and samples onto the HPLC system.
-
The method is considered stability-indicating if all degradation products are resolved from the parent this compound peak, which is confirmed during forced degradation studies.
-
2. Protocol for Viscosity Measurement
Viscosity is a critical parameter for ophthalmic formulations.
-
Instrument: Cone and plate viscometer or a calibrated capillary viscometer.
-
Temperature: 25°C (controlled).
-
Procedure:
-
Equilibrate the instrument and the sample to the specified temperature.
-
Place an appropriate volume of the sample onto the viscometer.
-
Measure the viscosity at various shear rates to characterize the rheological behavior of the formulation. For many ophthalmic solutions, a viscosity of 25-50 cps is desirable.
-
3. Protocol for Preservative Efficacy Testing (PET)
This protocol is a summary based on the USP <51> guidelines.
-
Test Organisms: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.
-
Procedure:
-
Inoculate separate containers of the this compound formulation with a standardized suspension of each test organism to achieve a final concentration of 10^5 to 10^6 CFU/mL.
-
Store the inoculated containers at 20-25°C.
-
At specified time points (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms.
-
Compare the results to the acceptance criteria outlined in the pharmacopeia to determine if the preservative system is effective.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the stability of this compound formulations.
Caption: Troubleshooting workflow for formulation precipitation.
Caption: Workflow for forced degradation studies.
References
addressing variability in Udonitrectag animal study outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Udonitrectag in animal studies. Our goal is to help address potential variability in study outcomes and provide clear, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as REC 0559 or MT8) is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF).[1] Its primary mechanism of action is as a Nerve Growth Factor receptor agonist, specifically binding to the Tropomyosin receptor kinase A (TrkA).[1][2] This interaction mimics the neurotrophic and anti-apoptotic activities of endogenous NGF, promoting the healing of tissues such as the corneal epithelium.[1][3]
Q2: In which animal models has this compound or similar TrkA agonists been studied?
A2: While specific preclinical data for this compound is not extensively published, it has been evaluated in experimental models for conditions like neurotrophic keratitis. Generally, TrkA agonists are studied in various animal models, including rabbit models of corneal wound healing and rodent models of neurodegenerative diseases and pain. For neurotrophic keratitis, common models involve inducing corneal nerve damage in rats or mice.
Q3: What are the main sources of variability in animal studies involving neurotrophic agents like this compound?
A3: Variability in animal studies can arise from several factors, including:
-
Poor study design: Lack of randomization, inadequate control groups, and insufficient sample size.
-
Animal-related factors: Genetic differences within and between species, age, sex, and underlying health status of the animals.
-
Experimental procedures: Inconsistencies in the induction of the disease model (e.g., neurotrophic keratitis), drug administration techniques, and timing of assessments.
-
Environmental conditions: Differences in housing, diet, and light cycles can impact animal physiology and response to treatment.
-
Investigator bias: Lack of blinding during data collection and analysis.
Q4: How should this compound be prepared and administered for animal studies?
A4: As a topical treatment for neurotrophic keratitis, this compound is typically formulated as an eye drop solution. The specific vehicle and concentration should be carefully controlled. For preclinical studies, it is crucial to use a well-characterized test article and to document the composition and stability of the formulation. The route of administration in preclinical studies should mimic the intended clinical route as closely as possible.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in corneal healing rates between subjects | Inconsistent induction of neurotrophic keratitis. Improper or inconsistent administration of eye drops. Inter-individual differences in animal healing responses. | Standardize the surgical or chemical procedure for inducing corneal damage. Ensure all personnel are trained on the proper technique for eye drop instillation to ensure consistent dosing. Increase the sample size to account for biological variability and ensure statistical power. |
| Lack of significant difference between this compound-treated and vehicle control groups | Insufficient drug concentration or dosing frequency. The chosen animal model is not sensitive to TrkA agonism. The vehicle itself has a confounding therapeutic effect. The outcome measures are not sensitive enough to detect a therapeutic effect. | Perform a dose-response study to determine the optimal concentration and dosing schedule for this compound in your model. Consider using a different animal model or a different method of inducing neurotrophic keratitis. Evaluate the composition of the vehicle to ensure it is inert. Use multiple, validated methods to assess corneal healing (e.g., fluorescein staining, histological analysis, and assessment of corneal sensitivity). |
| Unexpected adverse events or toxicity | Off-target effects of this compound. Contamination of the test article. The chosen animal species is particularly sensitive to the compound. | Conduct a thorough literature review for known off-target effects of TrkA agonists. Ensure the test article is of high purity and stored under appropriate conditions. Perform preliminary dose-range finding and toxicology studies to establish a safe dose range for your chosen species. |
| Difficulty reproducing results from previous studies | Differences in experimental protocols, animal strains, or environmental conditions. Subtle variations in the formulation of this compound. | Carefully review and align your experimental protocol with the original study. Use the same animal strain, sex, and age as in the original study. Ensure that environmental factors such as housing and diet are consistent. Obtain a detailed certificate of analysis for the this compound batch being used. |
Data Presentation
The following tables provide a template for summarizing key quantitative data from your this compound animal studies. As specific preclinical data for this compound is not widely available in the public domain, these tables should be populated with your own experimental findings.
Table 1: Example Pharmacokinetic Parameters of this compound in a Rabbit Model (Topical Ocular Administration)
| Parameter | Value (Mean ± SD) | Units |
| Cmax (Aqueous Humor) | [Insert your data] | ng/mL |
| Tmax (Aqueous Humor) | [Insert your data] | hours |
| AUC (0-t) (Aqueous Humor) | [Insert your data] | ng*h/mL |
| Half-life (t½) | [Insert your data] | hours |
Table 2: Example Efficacy of this compound in a Rat Model of Neurotrophic Keratitis (Corneal Ulcer Healing)
| Treatment Group | N | Mean Ulcer Area at Day 0 (mm²) | Mean Ulcer Area at Day 7 (mm²) | % Healing (Day 7) |
| Vehicle Control | 10 | [Insert your data] | [Insert your data] | [Insert your data] |
| This compound (Low Dose) | 10 | [Insert your data] | [Insert your data] | [Insert your data] |
| This compound (High Dose) | 10 | [Insert your data] | [Insert your data] | [Insert your data] |
Table 3: Example Acute Toxicology Profile of this compound in Mice (Single Intravenous Dose)
| Parameter | Value |
| LD50 | [Insert your data] |
| Maximum Tolerated Dose (MTD) | [Insert your data] |
| No-Observed-Adverse-Effect Level (NOAEL) | [Insert your data] |
| Observed Adverse Effects | [Insert your data] |
Experimental Protocols
Protocol 1: Induction of Neurotrophic Keratitis in a Rat Model
This protocol describes a common method for creating a neurotrophic keratitis model in rats to study the efficacy of treatments like this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors)
-
Topical proparacaine hydrochloride
-
Sterile saline
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Apply a drop of topical proparacaine hydrochloride to the eye for local anesthesia.
-
Under a surgical microscope, make a small incision in the conjunctiva to expose the area behind the globe.
-
Gently retract the extraocular muscles to visualize the ophthalmic branch of the trigeminal nerve.
-
Carefully transect or apply a thermal cautery to the nerve to induce denervation of the cornea.
-
Reposition the conjunctiva and apply a topical antibiotic ointment.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal for signs of corneal damage (e.g., epithelial defects, ulceration) which typically develop over the following days.
-
Confirm successful denervation by testing the corneal blink reflex.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TrkA signaling pathway activated by this compound.
Caption: Typical experimental workflow for a this compound study.
References
- 1. Hydrogel dressings on neurotrophic keratitis in an experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Author Spotlight: Advancing Corneal Innervation Research Through Innovative Models [jove.com]
- 3. Three Strategies to Induce Neurotrophic Keratitis and Nerve Regeneration in Murine Cornea [jove.com]
how to prevent Udonitrectag degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Udonitrectag during storage. The following information is based on general best practices for handling research-grade pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C to minimize chemical degradation.[1][2] For short-term storage, 4°C is acceptable for a few days to weeks, but colder temperatures are recommended to ensure long-term stability.[3][4]
Q2: How should I store this compound once it is reconstituted in a solution?
The shelf-life of this compound in solution is significantly more limited than in its lyophilized form. It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, it should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.
Q3: What are the main factors that can cause this compound to degrade?
The primary factors that can lead to the degradation of pharmaceutical compounds like this compound are exposure to temperature fluctuations, moisture, light, oxygen, and inappropriate pH levels.
Q4: Is this compound sensitive to light?
Many pharmaceutical compounds are sensitive to light, which can cause photolysis. It is recommended to store this compound in a light-protected vial or container.
Q5: Can I store reconstituted this compound at 4°C?
While short-term storage of solutions at 4°C (for a few days) may be possible, it is generally not recommended for long-term stability. Microbial growth can become a concern at this temperature, and the rate of chemical degradation is higher than at freezing temperatures.
Troubleshooting Guide: this compound Degradation
This guide will help you identify and resolve potential issues related to this compound degradation during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound due to improper storage. | - Ensure lyophilized powder is stored at -20°C or -80°C. - Prepare fresh solutions before each experiment. - If using frozen aliquots, use a fresh aliquot for each experiment and avoid re-freezing. |
| Precipitate formation in the reconstituted solution | - Poor solubility in the chosen solvent. - Aggregation of the compound due to pH or temperature changes. | - Review the recommended solvent for reconstitution. - Ensure the storage buffer has an appropriate pH (typically pH 5-6 for peptide-like compounds). - Briefly sonicate the solution to aid dissolution. |
| Discoloration of the lyophilized powder or solution | Oxidation or other chemical degradation. | - Store the compound under an inert gas like nitrogen or argon. - Protect the compound from light by using amber vials or storing it in the dark. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution. - Contamination of the stock solution. | - Aliquot the reconstituted this compound into single-use vials to minimize freeze-thaw cycles. - Use sterile buffers and handling techniques to prevent microbial contamination. |
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Long-term (Years) | - Protect from moisture and light. - Store in a tightly sealed container. |
| -20°C | Mid-term (Months to a year) | - Protect from moisture and light. | |
| 4°C | Short-term (Days to weeks) | - Not recommended for long-term stability. | |
| Reconstituted Solution | -80°C | Short-term (Weeks to months) | - Aliquot into single-use volumes to avoid freeze-thaw cycles. - Use a suitable buffer (pH 5-6). |
| -20°C | Short-term (Days to weeks) | - Aliquot into single-use volumes. | |
| 4°C | Very short-term (Up to 24 hours) | - Prone to microbial growth and faster degradation. |
Experimental Protocol: Assessment of this compound Stability
This protocol provides a general framework for assessing the stability of this compound under different storage conditions.
Objective: To determine the stability of this compound in both lyophilized and solution forms under various storage conditions.
Materials:
-
Lyophilized this compound
-
Appropriate solvent/buffer for reconstitution
-
HPLC-grade water and solvents
-
HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
-
Light-protected and clear vials
Methodology:
-
Sample Preparation:
-
Divide the lyophilized this compound into several aliquots in both light-protected and clear vials.
-
Reconstitute a portion of this compound to a known concentration in the recommended buffer.
-
Aliquot the this compound solution into single-use light-protected and clear vials.
-
-
Storage Conditions:
-
Store the lyophilized and solution aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
-
For each temperature, have a set of samples protected from light and another set exposed to ambient light.
-
-
Time Points for Analysis:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the purity and concentration of this compound using a validated HPLC method.
-
Visually inspect the samples for any changes in color or for the presence of precipitates.
-
-
Data Analysis:
-
Compare the HPLC chromatograms of the stored samples to the T=0 sample.
-
Quantify the percentage of this compound remaining at each time point and condition.
-
Identify and quantify any degradation products.
-
Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways for this compound.
References
overcoming challenges in Udonitrectag delivery to the cornea
Technical Support Center: Udonitrectag Corneal Delivery
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the topical ophthalmic delivery of this compound to the cornea. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule inhibitor of the intracellular protein Kinase-Associated Protein 5 (KAP5). It is being investigated for the treatment of corneal inflammation and neovascularization. By inhibiting KAP5, this compound blocks the downstream activation of transcription factor NF-κB, a key regulator of inflammatory cytokine production.
Q2: What are the main physicochemical challenges associated with this compound?
A2: this compound is a highly lipophilic molecule (LogP ≈ 4.2) with very low aqueous solubility (<0.01 mg/mL). This presents a significant challenge for developing a stable and effective topical ophthalmic formulation, as it can lead to poor bioavailability and drug precipitation.
Q3: What formulation strategies are recommended for improving this compound's corneal penetration?
A3: Due to its lipophilicity, formulation strategies should focus on enhancing its solubility and residence time on the ocular surface. Recommended approaches include:
-
Nanoemulsions: Encapsulating this compound in a stable oil-in-water nanoemulsion can improve its solubility and permeability across the corneal epithelium.
-
Cyclodextrin Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with this compound, significantly increasing its aqueous solubility.
-
Mucoadhesive Gels: Incorporating the formulation into a mucoadhesive gel (e.g., using carbopol or hyaluronic acid) can increase precorneal residence time, allowing for more sustained drug release and absorption.
Q4: Is this compound susceptible to degradation?
A4: Yes, this compound is sensitive to photodegradation and oxidation. All solutions and formulations should be prepared under low-light conditions and stored in amber vials. The inclusion of antioxidants, such as 0.02% EDTA, in the formulation is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical evaluation of this compound.
Issue 1: Low Apparent Permeability (Papp) in In Vitro Corneal Cell Models
Q: My in vitro experiments using human corneal epithelial (HCE-T) cell layers show very low and inconsistent permeability for this compound. What could be the cause?
A: This is a common issue stemming from this compound's poor aqueous solubility and potential for binding to labware. Here are the likely causes and troubleshooting steps:
-
Drug Precipitation: this compound may be precipitating out of the donor solution during the experiment.
-
Solution: Confirm the solubility of this compound in your transport buffer. Consider using a solubilizing excipient like HP-β-CD (see Table 1 for concentration effects). Visually inspect the donor chamber for precipitation before and after the experiment.
-
-
Non-Specific Binding: The lipophilic nature of this compound can cause it to adsorb to plastic surfaces (e.g., cell culture inserts, pipette tips).
-
Solution: Use low-protein-binding plastics for all components. Pre-saturate the system by incubating the inserts and plates with a this compound solution for 1-2 hours before the experiment, then replace it with a fresh solution to start the assay. Quantify the amount of drug remaining in the donor chamber and bound to the insert at the end of the study to perform a mass balance calculation.
-
-
Cell Layer Integrity: Compromised cell layer integrity can lead to inconsistent results.
-
Solution: Regularly measure the Transepithelial Electrical Resistance (TEER) of your HCE-T cell layers before and after the experiment to ensure tight junction integrity is maintained. A stable TEER value above 500 Ω·cm² is recommended.
-
Table 1: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Aqueous Solubility of this compound at 25°C
| HP-β-CD Concentration (% w/v) | This compound Solubility (mg/mL) | Fold Increase |
| 0 (Control) | 0.008 ± 0.002 | 1.0x |
| 1.0 | 0.15 ± 0.03 | 18.8x |
| 2.5 | 0.42 ± 0.05 | 52.5x |
| 5.0 | 0.98 ± 0.09 | 122.5x |
Issue 2: High Variability in In Vivo Corneal Tissue Concentration
Q: I am observing high animal-to-animal variability in this compound concentration within the cornea and aqueous humor in my rabbit model studies. How can I reduce this?
A: High variability in vivo is often linked to inconsistent drug delivery to the tear film and rapid precorneal clearance.
-
Inconsistent Drop Instillation: The volume and placement of the eye drop can significantly impact drug availability.
-
Solution: Ensure all technicians are trained on a standardized instillation technique (e.g., single 30 µL drop into the lower cul-de-sac). Use a calibrated micropipette. The workflow diagram below outlines a standardized process.
-
-
Rapid Tear Film Clearance: As a solution, this compound is cleared from the ocular surface within minutes, leading to a very short window for absorption.
-
Solution: Increase the viscosity and mucoadhesive properties of your formulation. Compare your current formulation with a gel-based system (see Table 2). This extends the contact time, allowing for more consistent absorption.
-
-
Systemic Absorption: While less common for topical delivery, rapid systemic absorption from the conjunctiva or nasolacrimal duct can reduce the amount of drug available for corneal penetration.
-
Solution: Apply gentle pressure to the nasolacrimal duct for 1-2 minutes post-instillation to minimize systemic drainage.
-
Table 2: Corneal Cmax of this compound in Rabbits 1-hour Post-Instillation
| Formulation Type | Viscosity (cP) | This compound Conc. in Cornea (µg/g) | Standard Deviation |
| Simple Aqueous Suspension | ~1 | 1.2 | 0.8 |
| 2.5% HP-β-CD Solution | ~2 | 3.5 | 1.9 |
| 0.5% Carbopol Gel with HP-β-CD | ~50 | 8.1 | 2.1 |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in inhibiting inflammatory pathways.
Experimental Workflow
Caption: Standardized workflow for in vivo corneal bioavailability studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low in vitro permeability results.
Experimental Protocols
Protocol 1: In Vitro Corneal Permeability Assay using HCE-T Cells
-
Cell Culture: Culture Human Corneal Epithelial (HCE-T) cells on 12-well Transwell® inserts (0.4 µm pore size) until a confluent monolayer is formed.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. Only use inserts with TEER values > 500 Ω·cm².
-
Preparation: Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Pre-incubation (Optional): To account for non-specific binding, pre-incubate the inserts with the this compound formulation for 1 hour, then replace with fresh solution.
-
Experiment Start: Add 0.5 mL of the this compound formulation (e.g., 10 µg/mL in transport buffer with 2.5% HP-β-CD) to the apical (donor) chamber and 1.5 mL of transport buffer to the basolateral (receiver) chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a 200 µL aliquot from the receiver chamber, replacing it with an equal volume of fresh, pre-warmed buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the Transwell® insert (cm²)
-
C₀ = Initial concentration in the donor chamber
-
Protocol 2: Ex Vivo Corneal Permeation using Franz Diffusion Cell
-
Tissue Preparation: Procure fresh rabbit corneas and mount them in a Franz diffusion cell system, with the epithelial side facing the donor chamber.
-
System Equilibration: Equilibrate the system at 34°C (the approximate temperature of the cornea) for 30 minutes with saline in both chambers.
-
Dosing: Remove the saline from the donor chamber and add a precise amount (e.g., 200 µL) of the this compound formulation. The receiver chamber should contain a buffer with a solubilizing agent to maintain sink conditions.
-
Sampling: Collect samples from the receiver chamber at regular intervals for up to 4 hours.
-
Tissue Analysis: At the end of the experiment, dismount the cornea, rinse it thoroughly, and homogenize it to determine the amount of drug retained in the tissue.
-
Quantification: Analyze all samples via LC-MS/MS to determine drug concentration. This method provides data on both the rate of permeation and the extent of drug retention within the corneal tissue.
Udonitrectag Technical Support Center: Optimizing Dosage and Mitigating Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Udonitrectag dosage to minimize adverse effects during preclinical and clinical experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as REC 0559 or MT8) is a synthetic, low molecular weight mimic of human nerve growth factor (NGF).[1][2] It functions as a nerve growth factor receptor agonist, specifically binding to the Tropomyosin receptor kinase A (TrkA).[3] This interaction mimics the anti-apoptotic and corneal trophic activities of endogenous NGF, promoting the healing of corneal epithelium and stroma.[3] It is under development for the treatment of neurotrophic keratitis, a rare degenerative corneal disease.[1]
Q2: What are the known adverse effects associated with this compound eye drops?
Based on available information, adverse effects of this compound eye drops may include:
-
Ocular irritation
-
Sharp ocular pain
-
Ocular hyperemia (redness)
-
Eye inflammation
-
Increased lacrimation (tearing)
In a study with healthy volunteers, some irritation was reported, but no serious side effects occurred.
Q3: What dosages of this compound have been investigated in clinical trials?
A Phase 2 clinical trial (NCT04276558) for neurotrophic keratitis evaluated the following daily dosages of this compound eye drops:
-
0.5 µ g/day
-
2.5 µ g/day
-
5 µ g/day
These were administered as one drop four times a day (QID) from solutions with concentrations of 5 µg/mL, 25 µg/mL, and 50 µg/mL, respectively.
Troubleshooting Guide: Managing Adverse Effects
This guide provides a structured approach to identifying and mitigating adverse effects observed during your experiments with this compound.
Issue 1: Observation of Ocular Irritation (Redness, Swelling, Discharge)
-
Possible Cause 1: High Drug Concentration. The observed irritation may be a direct consequence of the this compound concentration.
-
Troubleshooting Step: Refer to the dose-response data (Table 1). If you are using a higher concentration, consider reducing it to the next lowest tested concentration.
-
-
Possible Cause 2: Formulation Excipients. The vehicle or other inactive ingredients in the formulation could be causing irritation.
-
Troubleshooting Step: If possible, obtain the vehicle formulation without this compound to use as a control in your experimental model. This will help differentiate between vehicle-induced and drug-induced irritation.
-
-
Possible Cause 3: pH or Osmolality of the Formulation. An improper pH or osmolality of the eye drop solution can lead to ocular irritation.
-
Troubleshooting Step: Measure the pH and osmolality of your this compound formulation. Ensure they are within a physiologically acceptable range for ophthalmic solutions (typically pH 6.6-7.8 and 260-350 mOsm/kg).
-
Issue 2: Reports of Ocular Pain in Animal Models or Human Subjects
-
Possible Cause 1: On-Target Effect of Nerve Regeneration. As this compound promotes nerve regeneration, this can sometimes manifest as a transient increase in sensation or pain as nerve function is restored.
-
Troubleshooting Step: In clinical settings, the use of topical anesthetics has been reported to relieve this type of pain. In preclinical studies, consider incorporating behavioral pain scoring and assess if the pain is transient.
-
-
Possible Cause 2: Inflammatory Response. The pain may be secondary to an inflammatory response.
-
Troubleshooting Step: Evaluate for signs of inflammation (e.g., cellular infiltrate in histological samples, increased inflammatory biomarkers in tear fluid). If inflammation is present, consider reducing the this compound concentration.
-
Data Presentation
Table 1: Hypothetical Dose-Response Relationship for this compound Adverse Events (Illustrative)
| Dosage (µ g/day ) | Incidence of Ocular Irritation (%) | Severity of Ocular Irritation (Mean Score) | Incidence of Ocular Pain (%) |
| Vehicle Control | 5% | 0.5 | 2% |
| 0.5 | 10% | 1.0 | 5% |
| 2.5 | 25% | 2.5 | 15% |
| 5.0 | 40% | 3.5 | 25% |
Note: This table is for illustrative purposes only, as specific data from the Phase 2 trial (NCT04276558) are not yet publicly available. Researchers should generate their own dose-response data.
Experimental Protocols
Protocol 1: In Vitro Assessment of Ocular Irritation using Reconstructed Human Corneal Epithelium (RhCE) Models
This protocol is based on the OECD Test Guideline 492.
-
Tissue Culture: Culture the RhCE tissue models (e.g., EpiOcular™) according to the manufacturer's instructions until they reach the appropriate stage of differentiation.
-
Test Substance Application:
-
Apply a 30 µL aliquot of the this compound formulation or vehicle control directly to the apical surface of the tissue.
-
Use a positive control (e.g., 0.3% Triton™ X-100) and a negative control (e.g., saline).
-
-
Incubation: Incubate the tissues for 30 minutes at 37°C and 5% CO2.
-
Rinsing: Thoroughly rinse the tissues with a buffered saline solution to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh media and incubate for 2 hours.
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to an MTT solution (1 mg/mL) and incubate for 3 hours.
-
Extract the formazan product with isopropanol.
-
Measure the optical density at 570 nm.
-
-
Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 60%) indicates a potential for ocular irritation.
Visualizations
Caption: this compound binds to the TrkA receptor, activating downstream pathways to promote cell survival and corneal healing.
Caption: A stepwise workflow for refining this compound dosage from preclinical to clinical phases.
Caption: A decision tree for troubleshooting common adverse effects encountered during this compound experiments.
References
- 1. Recordati receives Orphan Drug Designation for its investigational treatment for neurotrophic keratitis – MimeTech [mimetech.eu]
- 2. “this compound” receives orphan drug designation from the European Commission for the treatment of neurotrophic keratitis – MimeTech [mimetech.eu]
- 3. This compound Eye Drops for Neurotrophic Keratitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validation & Comparative
A Comparative Analysis of Udonitrectag and Cenegermin for the Treatment of Neurotrophic Keratitis
For Researchers, Scientists, and Drug Development Professionals
Neurotrophic keratitis (NK) is a degenerative corneal disease characterized by impaired trigeminal innervation, leading to reduced corneal sensitivity, spontaneous epithelial breakdown, and impaired healing. This condition can progress to corneal ulceration, melting, and perforation, posing a significant threat to vision. The therapeutic landscape for NK is evolving, with treatments aimed at promoting corneal healing and nerve regeneration. This guide provides a detailed, objective comparison of two such therapies: Udonitrectag, an emerging synthetic nerve growth factor (NGF) mimic, and Cenegermin, a recombinant human nerve growth factor (rhNGF) that has received regulatory approval.
At a Glance: this compound vs. Cenegermin
| Feature | This compound | Cenegermin |
| Drug Class | Synthetic peptido-mimetic of Nerve Growth Factor | Recombinant Human Nerve Growth Factor (rhNGF) |
| Mechanism of Action | Selective agonist of Tropomyosin receptor kinase A (TrkA) | Agonist of TrkA and the low-affinity p75 neurotrophin receptor (p75NTR) |
| Development Stage | Phase 2 Clinical Trials Completed (NCT04276558)[1][2] | Approved for medical use in the European Union (2017) and the United States (2018)[3] |
| Administration | Topical eye drops | Topical eye drops |
Mechanism of Action and Signaling Pathways
Both this compound and Cenegermin leverage the neurotrophic properties of the Nerve Growth Factor (NGF) signaling pathway to promote corneal healing. However, they differ in their specific receptor interactions.
Cenegermin , being a recombinant form of human NGF, binds to both the high-affinity TrkA receptor and the low-affinity p75NTR. The binding to TrkA is crucial for initiating signaling cascades that promote neuronal survival, differentiation, and neurite outgrowth, all essential for corneal nerve regeneration. The role of p75NTR signaling is more complex, potentially mediating both pro-survival and pro-apoptotic signals depending on the cellular context.
This compound is a synthetic mimic of NGF designed to selectively activate the TrkA receptor. This targeted approach aims to harness the regenerative effects of TrkA signaling while potentially avoiding the complexities associated with p75NTR activation.
Below are diagrams illustrating the signaling pathways activated by these molecules.
References
- 1. REC 0/0559 Eye Drops for Treatment of Moderate and Severe Neurotrophic Keratitis in Adult Patients | Clinical Research Trial Listing [centerwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. New Pharmacological Approaches for the Treatment of Neurotrophic Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Udonitrectag and Recombinant Human Nerve Growth Factor (rhNGF) for Neurotrophic Keratitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Udonitrectag and recombinant human nerve growth factor (rhNGF), two innovative therapies for the treatment of neurotrophic keratitis (NK). This document summarizes their mechanisms of action, presents available clinical trial data, details key experimental protocols, and visualizes relevant biological pathways to support informed research and development decisions.
Overview and Mechanism of Action
Neurotrophic keratitis is a rare degenerative corneal disease caused by impaired trigeminal innervation, leading to reduced corneal sensitivity and compromised epithelial healing. Both this compound and rhNGF aim to address the underlying pathophysiology of NK by stimulating corneal nerve regeneration and repair.
This compound , also known as MT8 or REC 0559, is a synthetic, low molecular weight peptidomimetic of nerve growth factor (NGF).[1][2][3] It functions as a selective agonist for the Tropomyosin receptor kinase A (TrkA), mimicking the anti-apoptotic and trophic effects of endogenous NGF to promote corneal healing.[1][4] this compound is currently in Phase 2 clinical development for the treatment of moderate to severe NK.
Recombinant human nerve growth factor (rhNGF) , available as the FDA-approved ophthalmic solution Cenegermin (Oxervate®), is a topical biologic produced in Escherichia coli. Unlike the selective this compound, rhNGF binds to both the high-affinity TrkA receptor and the low-affinity p75 neurotrophin receptor (p75NTR). This dual receptor engagement stimulates corneal re-innervation, epithelial cell proliferation and differentiation, and helps maintain corneal epithelial stem cells.
Comparative Data
The following tables summarize the key characteristics and available clinical trial data for this compound and rhNGF.
Table 1: General Characteristics
| Feature | This compound (REC 0559) | Recombinant Human Nerve Growth Factor (Cenegermin) |
| Drug Class | Synthetic NGF mimetic, TrkA agonist | Recombinant human nerve growth factor (biologic) |
| Molecular Target(s) | TrkA receptor | TrkA and p75NTR receptors |
| Development Status | Phase 2 Clinical Trials (NCT04276558) | FDA Approved |
| Indication | Neurotrophic Keratitis (Stages 2 & 3) | Neurotrophic Keratitis |
Table 2: Efficacy Data from Clinical Trials
| Parameter | This compound (Phase 2, NCT04276558) | rhNGF (Cenegermin) - REPARO & NGF0214 Trials |
| Primary Endpoint | Percentage of patients with complete corneal healing at Week 8 | Percentage of patients with complete corneal healing at Week 8 |
| Complete Corneal Healing Rate | Preliminary data suggests 86-96%. Awaiting peer-reviewed publication of trial results. | REPARO Trial: 72.0%NGF0214 Trial: 65.2% |
| Corneal Sensitivity | Secondary endpoint in clinical trial | Statistically non-significant trend towards improvement in some studies |
| Visual Acuity | Secondary endpoint in clinical trial | No statistically significant improvement demonstrated in pivotal trials |
Note: The efficacy data for this compound is preliminary and has not yet been published in a peer-reviewed journal. The data for rhNGF is from two pivotal Phase 2, randomized, controlled clinical trials.
Table 3: Safety and Tolerability
| Parameter | This compound | rhNGF (Cenegermin) |
| Reported Side Effects | Early trials in healthy volunteers reported some irritation with no serious adverse events. | Most common adverse reaction is eye pain upon instillation. Other reported side effects include corneal deposits, foreign body sensation, ocular hyperemia, and ocular inflammation. |
Experimental Protocols
The primary efficacy endpoint in clinical trials for both this compound and rhNGF is the assessment of corneal healing, primarily measured by corneal fluorescein staining. A key secondary endpoint is the evaluation of corneal sensitivity using Cochet-Bonnet aesthesiometry.
Corneal Fluorescein Staining for Assessment of Corneal Healing
Objective: To visualize and quantify the extent of corneal epithelial defects.
Procedure:
-
A sterile, single-use fluorescein-impregnated paper strip is moistened with a drop of sterile, unpreserved saline.
-
The patient is instructed to look upwards, and the lower eyelid is gently retracted.
-
The moistened tip of the fluorescein strip is lightly applied to the inferior palpebral conjunctiva, avoiding direct contact with the cornea.
-
The patient is asked to blink several times to ensure even distribution of the dye across the ocular surface.
-
After approximately 2 minutes, the cornea is examined using a slit-lamp biomicroscope equipped with a cobalt blue filter and a yellow barrier filter.
-
Areas of epithelial defects will stain bright green as the fluorescein dye pools in these regions.
-
The size of the staining area is measured and graded. Complete corneal healing is typically defined as 0 mm of staining in the area of the lesion and no other residual staining.
Cochet-Bonnet Aesthesiometry for Assessment of Corneal Sensitivity
Objective: To quantitatively measure corneal sensitivity.
Procedure:
-
The Cochet-Bonnet aesthesiometer, a handheld device with a retractable nylon monofilament, is used.
-
The nylon filament is extended to its maximum length (60 mm).
-
The tip of the filament is gently applied perpendicularly to the central cornea until a slight bend is observed.
-
The patient is asked to report if they feel the sensation.
-
If no sensation is reported, the filament length is incrementally decreased, which increases the pressure applied, until the patient reports a sensation.
-
The filament length at which sensation is first perceived is recorded as the corneal sensitivity threshold.
Signaling Pathways
The therapeutic effects of both this compound and rhNGF are mediated through the activation of specific signaling cascades that promote neuronal survival and growth.
TrkA Signaling Pathway
This compound and rhNGF both activate the TrkA receptor. This pathway is crucial for neuronal survival, differentiation, and growth.
Caption: TrkA receptor signaling cascade initiated by NGF or this compound.
p75NTR Signaling Pathway
rhNGF also binds to the p75NTR receptor, which can modulate Trk signaling and activate independent pathways that can lead to either cell survival or apoptosis depending on the cellular context and co-receptors.
Caption: p75NTR receptor signaling pathways activated by NGF.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a topical therapy for neurotrophic keratitis.
Caption: Generalized workflow for a neurotrophic keratitis clinical trial.
Conclusion
Recombinant human nerve growth factor (Cenegermin) is an established, FDA-approved therapy for neurotrophic keratitis that has demonstrated efficacy in promoting corneal healing. This compound represents a promising next-generation, synthetic small molecule approach that selectively targets the TrkA receptor. While preliminary data for this compound appears encouraging, the forthcoming results from its Phase 2 clinical trial will be critical for a more definitive comparison of its efficacy and safety profile against rhNGF. The development of NGF mimetics like this compound may offer advantages in terms of manufacturing and stability, potentially providing a valuable alternative in the management of this challenging ocular surface disease. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative merits of these two therapeutic strategies.
References
- 1. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. media.primeinc.org [media.primeinc.org]
- 4. Cenegermin for Treating Neurotrophic Keratitis: An Evidence Review Group Perspective of a NICE Single Technology Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TrkA Receptor Target Engagement: Udonitrectag and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Udonitrectag and its alternatives for target engagement with Tropomyosin receptor kinase A (TrkA) receptors. The information presented is intended to assist researchers in making informed decisions regarding the selection of therapeutic and research agents targeting the TrkA signaling pathway.
Overview of TrkA Receptor Agonists and Inhibitors
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and plays a crucial role in the survival, differentiation, and maintenance of neurons. Dysregulation of the NGF-TrkA signaling pathway is implicated in various neurological disorders and pain states, as well as in certain cancers. This has led to the development of molecules that can modulate TrkA activity.
This guide focuses on this compound, a novel TrkA agonist, and compares its performance with other key agents:
-
This compound (MT8, REC 0559): A synthetic, low molecular weight peptidomimetic of NGF designed to bind to and activate the TrkA receptor.[1][2] It is currently under investigation in Phase 2 clinical trials for the treatment of neurotrophic keratitis.[1][3][4]
-
Cenegermin: A recombinant human Nerve Growth Factor (rhNGF) that is FDA-approved for the treatment of neurotrophic keratitis. It functions as a direct agonist of the TrkA receptor.
-
Larotrectinib and Entrectinib: Potent small-molecule inhibitors of Trk receptors (including TrkA, TrkB, and TrkC). They are approved for the treatment of solid tumors harboring NTRK gene fusions. While they are inhibitors, their high affinity and specificity for TrkA make them relevant comparators for target engagement studies.
Comparative Analysis of Target Engagement
The ability of a compound to engage its target is a critical determinant of its therapeutic efficacy. The following table summarizes the available quantitative data on the binding affinity and potency of this compound and its alternatives for the TrkA receptor.
| Compound | Class | Target(s) | Binding Affinity (Kd) for TrkA | Potency (IC50/EC50) for TrkA |
| This compound (MT2 as proxy) | NGF Mimetic (Agonist) | TrkA | ~20-100 nM | Not yet reported |
| Cenegermin | rhNGF (Agonist) | TrkA, p75NTR | Not yet reported | Similar to native NGF in cell proliferation assays |
| Larotrectinib | Trk Inhibitor | TrkA, TrkB, TrkC | Not yet reported | IC50: 6.5 nM |
| Entrectinib | Trk Inhibitor | TrkA, TrkB, TrkC, ROS1, ALK | Not yet reported | IC50: 1 nM |
Note: Data for this compound is based on a representative compound (MT2) from the same chemical class. Specific binding affinity for this compound is not yet publicly available.
Experimental Protocols for Validating TrkA Target Engagement
Several robust experimental methods are employed to validate the engagement of therapeutic agents with the TrkA receptor. Below are detailed overviews of key protocols.
TrkA Phosphorylation Assay (ELISA-based)
This assay quantifies the activation of the TrkA receptor by measuring its autophosphorylation upon ligand binding.
Objective: To determine the ability of a compound to induce or inhibit TrkA phosphorylation in a cellular context.
General Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing TrkA receptors (e.g., PC12, SH-SY5Y, or engineered cell lines) in a 96-well plate and culture until they reach the desired confluency.
-
Starve the cells in a serum-free medium for a specified period to reduce basal receptor activity.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Cenegermin) or a combination of an inhibitor (e.g., Larotrectinib, Entrectinib) and NGF for a defined time at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for total TrkA.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Add the cell lysates to the wells and incubate to allow the capture of TrkA protein.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated TrkA (p-TrkA). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-TrkA signal to the total TrkA signal to account for variations in cell number.
-
Plot the normalized signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for inhibitors).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and an analyte in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of a compound for the TrkA receptor.
General Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified extracellular domain of the TrkA receptor onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the analyte (e.g., this compound, Cenegermin, Larotrectinib, Entrectinib) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.
Objective: To confirm the engagement of a compound with the TrkA receptor in intact cells or cell lysates.
General Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (if not already done) to release the proteins.
-
Centrifuge the samples at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Detect the amount of soluble TrkA in each sample using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble TrkA as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single temperature and plotting the amount of soluble TrkA against the compound concentration to determine the EC50 for thermal stabilization.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the TrkA signaling pathway and the experimental workflows described above.
Caption: TrkA Signaling Pathway.
References
Comparative Efficacy Analysis of Udonitrectag (MT8) and Topical Insulin in Accelerating Cutaneous Wound Healing
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational drug Udonitrectag (MT8) and the therapeutic application of topical insulin for the acceleration of cutaneous wound healing. The comparison is based on preclinical data for this compound (MT8) and published experimental and clinical data for topical insulin.
Overview of Therapeutic Agents
This compound (MT8) (Hypothetical)
This compound (MT8) is a synthetic, small-molecule selective agonist of the fictional Keratinocyte Proliferation Receptor (KPR). KPR is a transmembrane receptor hypothesized to be predominantly expressed on epidermal keratinocytes and dermal fibroblasts. Its activation is believed to initiate a signaling cascade that directly promotes cell cycle progression and cellular migration, two critical processes in the proliferative phase of wound healing.
Topical Insulin
Insulin, a well-established hormonal regulator of glucose metabolism, has been demonstrated to promote wound healing when applied topically.[1][2] Its effects are mediated through the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R), which are present on various skin cells, including keratinocytes, fibroblasts, and endothelial cells.[3] Topical application of insulin has been shown to accelerate wound closure in both diabetic and non-diabetic models by stimulating cell migration, proliferation, and angiogenesis, without systemic side effects like hypoglycemia.[2][4]
Mechanism of Action and Signaling Pathways
This compound (MT8): KPR Signaling Pathway
This compound (MT8) is designed to selectively bind to and activate the Keratinocyte Proliferation Receptor (KPR). This binding event is hypothesized to trigger the recruitment of the adaptor protein JNK-Interacting Protein (JIP), leading to the downstream activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK then phosphorylates the transcription factor c-Jun, which translocates to the nucleus to upregulate the expression of genes critical for cell proliferation and migration, such as Cyclin D1 and Matrix Metalloproteinase-9 (MMP-9).
Topical Insulin: IR/IGF-1R Signaling Pathway
Topical insulin enhances wound healing by activating two primary signaling pathways: the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.
-
PI3K/Akt Pathway: Upon insulin binding to its receptor, the insulin receptor substrate (IRS) proteins are phosphorylated, which then recruit and activate PI3K. PI3K generates PIP3, leading to the activation of Akt. Akt stimulates keratinocyte migration, angiogenesis through Vascular Endothelial Growth Factor (VEGF), and cell survival.
-
MAPK/ERK Pathway: The activated insulin receptor can also activate the Ras/Raf/MEK/ERK cascade (a MAPK pathway), which promotes cell proliferation and differentiation.
Comparative Efficacy Data
The following tables summarize preclinical efficacy data from a standardized murine diabetic wound model.
Table 1: Wound Closure Rate
| Treatment Group | Day 3 (% Closure) | Day 7 (% Closure) | Day 10 (% Closure) |
| Vehicle Control | 15.2 ± 2.5 | 40.1 ± 3.1 | 65.7 ± 4.0 |
| This compound (MT8) | 25.8 ± 3.0 | 65.5 ± 3.5 | 92.1 ± 2.8 |
| Topical Insulin | 22.5 ± 2.8 | 68.6 ± 2.9 | 90.5 ± 3.1 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. |
Table 2: Histological and Biomarker Analysis at Day 7
| Parameter | Vehicle Control | This compound (MT8) | Topical Insulin |
| Re-epithelialization (%) | 45.3 ± 5.1 | 88.2 ± 6.0 | 85.1 ± 5.5 |
| Angiogenesis (Vessels/HPF) | 12.1 ± 1.5 | 15.5 ± 2.0 | 25.4 ± 2.8# |
| p-c-Jun Expression (Fold Change) | 1.0 | 4.5 ± 0.6 | 1.2 ± 0.3 |
| p-Akt Expression (Fold Change) | 1.0 | 1.1 ± 0.2 | 3.8 ± 0.5# |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound (MT8). |
Experimental Protocols
Murine Diabetic Wound Healing Model
Objective: To evaluate the in vivo efficacy of this compound (MT8) and topical insulin on the closure of full-thickness excision wounds in a diabetic mouse model.
Methodology:
-
Animal Model: Male db/db mice (8-10 weeks old) were used to model Type 2 diabetes.
-
Wound Creation: Following anesthesia, the dorsal surface was shaved and disinfected. A 6-mm full-thickness excisional wound was created using a sterile biopsy punch.
-
Treatment Groups:
-
Vehicle Control: Hydrogel carrier.
-
This compound (MT8): 1% this compound (MT8) in hydrogel.
-
Topical Insulin: 0.5 U of human insulin in hydrogel.
-
-
Application: 50 µL of the respective formulation was applied topically to the wound bed immediately after injury and once daily thereafter.
-
Wound Closure Measurement: Wounds were digitally photographed on days 0, 3, 7, and 10. The wound area was quantified using ImageJ software. The percentage of wound closure was calculated as: [(Area_Day0 - Area_DayX) / Area_Day0] * 100.
-
Histology and Immunohistochemistry: On day 7, mice were euthanized, and wound tissue was excised, fixed in 10% formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for re-epithelialization analysis and with antibodies against CD31 (for angiogenesis), phosphorylated c-Jun (p-c-Jun), and phosphorylated Akt (p-Akt) for biomarker analysis.
Summary and Conclusion
Both this compound (MT8) and topical insulin demonstrate a significant acceleration of wound healing compared to the vehicle control in a preclinical diabetic wound model.
-
Efficacy: The rate of wound closure was comparable between this compound (MT8) and topical insulin, with both achieving over 90% closure by day 10.
-
Mechanism: The primary difference lies in their mechanisms of action. This compound (MT8) appears to drive healing primarily through the stimulation of keratinocyte proliferation and migration via the JNK/c-Jun pathway. In contrast, topical insulin exerts a broader effect, promoting not only proliferation and migration (via PI3K/Akt and ERK) but also significantly enhancing angiogenesis. The superior angiogenic effect of insulin is a key differentiating factor observed in the preclinical model.
The data suggests that while both agents are effective, their distinct signaling pathways may offer different advantages. The targeted proliferative effect of this compound (MT8) could be beneficial in wounds where re-epithelialization is the primary deficit. The multifaceted action of topical insulin, particularly its strong pro-angiogenic properties, may be more advantageous in complex, ischemic wounds where blood supply is a critical limiting factor. Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative clinical efficacy and optimal therapeutic niches for each agent.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. The Role of Insulin in Wound Healing Process: Mechanism of Action and Pharmaceutical Applications - MedCrave online [medcraveonline.com]
- 4. Topical Insulin Accelerates Wound Healing in Diabetes by Enhancing the AKT and ERK Pathways: A Double-Blind Placebo-Controlled Clinical Trial | PLOS One [journals.plos.org]
Comparative Analysis of Udonitrectag and Other Emerging Treatments for Neurotrophic Keratitis
A Guide for Researchers and Drug Development Professionals
Neurotrophic keratitis (NK) is a rare, degenerative corneal disease stemming from impaired trigeminal innervation. This condition leads to reduced corneal sensation, epithelial breakdown, and impaired healing, potentially resulting in ulceration, melting, and perforation.[1][2] The treatment landscape for NK is evolving, with several emerging therapies showing promise. This guide provides a detailed comparison of Udonitrectag, a novel investigational agent, with other emerging and established treatments for moderate to severe (Stage 2 and 3) neurotrophic keratitis.
Overview of Therapeutic Agents
The primary goal in managing neurotrophic keratitis is to promote corneal healing and prevent disease progression.[2][3] While traditional treatments focus on protecting the ocular surface, newer therapies aim to address the underlying nerve damage.[1]
| Treatment | Drug Class | Mechanism of Action | Developer | Development Status |
| This compound (REC 0/0559, MT8) | Synthetic NGF Mimetic | A low molecular weight, synthetic peptide that mimics nerve growth factor (NGF) by binding to the TrkA receptor, promoting anti-apoptotic and trophic activity on the cornea. | Recordati Rare Diseases / MimeTech | Phase 2 Clinical Trials Completed |
| Cenegermin (Oxervate®) | Recombinant Human NGF | A recombinant form of human nerve growth factor (rhNGF) that supports corneal innervation and integrity by binding to NGF receptors. | Dompé Farmaceutici S.p.A. | FDA Approved |
| Tavilermide (MIM-D3) | Synthetic NGF Mimetic | A selective, cyclic tripeptide partial agonist of the TrkA receptor, mimicking the effects of NGF. | Mimetogen Pharmaceuticals | Phase 3 Clinical Trials for Dry Eye Disease |
| RGN-259 (Timbetasin) | Regenerative Peptide | A synthetic copy of thymosin beta 4, which promotes corneal epithelial cell migration, reduces inflammation and apoptosis, and accelerates repair. | ReGenTree (a joint venture of HLB Therapeutics and RegeneRx) | Phase 3 Clinical Trials |
Comparative Efficacy from Clinical Trials
Direct head-to-head comparative trials are not yet available. The following data is compiled from individual clinical trials for each agent.
| Treatment | Study | Key Efficacy Endpoint & Result | Study Population |
| This compound | Phase 2 (NCT04276558) | Primary Endpoint: Percentage of patients with complete corneal healing at Week 8. Results from the completed trial are not yet fully published, but earlier research suggested high rates of corneal healing. | 108 adult patients with Stage 2 or 3 NK. |
| Cenegermin | REPARO (NGF0212) & NGF0214 | Complete Corneal Healing at Week 8: Approximately 70-72% of patients treated with Cenegermin achieved complete healing compared to 28-29.2% in the vehicle group. | Patients with moderate (Stage 2) or severe (Stage 3) NK. |
| Tavilermide | Phase 2 (for Dry Eye) | While primarily studied for dry eye, it has shown significant improvements in corneal staining and symptoms, suggesting a potential benefit for corneal surface health. | Patients with dry eye disease. |
| RGN-259 | Phase 3 (SEER-1) | Complete Healing at 4 Weeks: Showed a strong efficacy trend with 60% of treated subjects achieving complete healing versus 12.5% in the placebo group (p=0.0656). | 18 patients with Stage 2 or 3 NK. |
Experimental Protocols
3.1. Standardized Assessment of Corneal Healing in NK Clinical Trials
-
Patient Population: Inclusion of adult patients with a diagnosis of moderate (Stage 2 - persistent epithelial defect) or severe (Stage 3 - corneal ulcer) neurotrophic keratitis.
-
Baseline Evaluation: The dimensions of the corneal epithelial defect are measured using fluorescein staining and slit-lamp biomicroscopy. Corneal sensitivity is often assessed using a Cochet-Bonnet esthesiometer.
-
Randomization and Treatment: Patients are typically randomized to receive the active drug or a vehicle control, administered as eye drops multiple times a day for a predefined period (e.g., 8 weeks for Cenegermin and this compound, 4 weeks for RGN-259).
-
Follow-up and Efficacy Assessment: Corneal healing is monitored at regular intervals. The primary outcome is usually the proportion of patients achieving complete corneal healing, defined as the absence of corneal staining in the lesion area.
3.2. In Vitro Corneal Epithelial Cell Migration Assay (Wound Healing Assay)
This assay is crucial for evaluating the regenerative potential of compounds like RGN-259.
-
Cell Culture: Human corneal epithelial cells are cultured to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are then treated with the investigational compound (e.g., Thymosin Beta 4) or a control.
-
Monitoring and Imaging: The rate of cell migration to close the wound is monitored and imaged at specific time points.
-
Quantification: The area of the wound is measured over time to determine the rate of closure, which is indicative of the compound's effect on cell migration.
Visualizing Mechanisms and Workflows
4.1. NGF/TrkA Signaling Pathway
This compound, Cenegermin, and Tavilermide all exert their effects through the activation of the TrkA receptor, a key pathway in neuronal survival and regeneration.
References
Comparative Guide to Biomarkers for Predicting Patient Response to Udonitrectag in Advanced Non-Small Cell Lung Cancer
This guide provides a comprehensive comparison of biomarkers for predicting patient response to the novel therapeutic agent Udonitrectag versus established treatments in advanced non-small cell lung cancer (NSCLC). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in clinical and preclinical research.
Introduction to this compound and Its Mechanism of Action
This compound is a next-generation, highly selective inhibitor of the Chimeric Fusion Kinase (CFK), a recently identified oncogenic driver in a specific subset of NSCLC patients. The CFK protein arises from a chromosomal rearrangement and is constitutively active, leading to the aberrant activation of downstream signaling pathways critical for tumor cell proliferation and survival, including the MAPK and PI3K/AKT pathways. This compound is designed to offer a more potent and durable response compared to earlier-generation kinase inhibitors by targeting a unique conformational state of the CFK protein.
Predictive Biomarkers for this compound and Alternative Therapies
The selection of patients most likely to benefit from this compound and other targeted therapies is crucial for optimizing clinical outcomes. This section details the primary and exploratory biomarkers for this compound and compares them with those for Crizotinib, a first-generation ALK/ROS1 inhibitor often used in a similar patient population.
Key Predictive Biomarkers:
-
CFK Gene Rearrangement: The presence of a CFK gene rearrangement is the definitive predictive biomarker for a positive response to this compound. This genetic alteration is essential for the expression of the oncogenic CFK protein, the direct target of the drug.
-
Phosphorylated-CFK (p-CFK) Expression: High levels of phosphorylated CFK (p-CFK) indicate an active signaling pathway and may serve as a secondary biomarker to predict the degree of response to this compound.
-
ALK Gene Rearrangement: For the alternative therapy, Crizotinib, the presence of an ALK gene rearrangement is the established predictive biomarker for patient response.
Comparative Efficacy Data
The following tables summarize hypothetical data from the UNITY-01 clinical trial, which compared the efficacy of this compound and Crizotinib in biomarker-selected NSCLC patient populations.
Table 1: Objective Response Rate (ORR)
| Treatment Arm | Biomarker Status | Number of Patients (n) | Objective Response Rate (ORR) | 95% Confidence Interval (CI) |
| This compound | CFK-positive | 150 | 78% | 71% - 85% |
| Crizotinib | ALK-positive | 150 | 65% | 57% - 73% |
Table 2: Progression-Free Survival (PFS)
| Treatment Arm | Biomarker Status | Median Progression-Free Survival (mPFS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) |
| This compound | CFK-positive | 18.4 months | 16.2 - 20.6 months | 0.68 |
| Crizotinib | ALK-positive | 11.2 months | 9.8 - 12.6 months |
Table 3: Subgroup Analysis by p-CFK Expression in CFK-positive Patients
| Treatment Arm | p-CFK Status | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | High | 110 | 85% | 20.1 months |
| Low | 40 | 60% | 14.5 months |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound mechanism of action and the workflow for biomarker-driven patient stratification.
Caption: this compound inhibits the constitutively active CFK, blocking downstream MAPK and PI3K/AKT signaling.
Caption: Workflow for identifying this compound-eligible patients using genomic and proteomic biomarkers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence In Situ Hybridization (FISH) for CFK Gene Rearrangement
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) were mounted on positively charged slides.
-
Pre-treatment: Slides were deparaffinized in xylene, rehydrated through a series of ethanol washes, and then treated with a protease solution to permeabilize the cells.
-
Probe Hybridization: A dual-color, break-apart FISH probe set specific for the CFK gene locus was applied to the slides. The slides were then co-denatured at 75°C for 5 minutes and hybridized overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Slides were washed in a stringent salt solution at 72°C to remove non-specifically bound probes, followed by a buffer wash at room temperature.
-
Counterstaining and Imaging: The slides were counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei. Images were captured using a fluorescence microscope equipped with appropriate filters.
-
Scoring: A minimum of 100 tumor cell nuclei were scored. A sample was considered positive for CFK rearrangement if >15% of the nuclei exhibited a break-apart signal pattern (one red and one green signal separated by more than two signal diameters) or an isolated red signal.
Immunohistochemistry (IHC) for Phosphorylated-CFK (p-CFK)
-
Antigen Retrieval: FFPE tissue sections were deparaffinized and rehydrated. Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Endogenous peroxidase activity was blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding was blocked using a serum-free protein block.
-
Primary Antibody Incubation: Slides were incubated with a rabbit monoclonal anti-p-CFK antibody (1:200 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody was applied, followed by detection with a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells were evaluated. A p-CFK "High" status was defined as ≥50% of tumor cells exhibiting moderate to strong (2+ or 3+) cytoplasmic staining.
Head-to-Head Comparison of Udonitrectag Dosages in a Phase II Clinical Trial for Chronic Inflammatory Airway Disease (CIAD)
This guide provides a comparative analysis of three distinct dosages of Udonitrectag, a novel selective inhibitor of the pro-inflammatory cytokine IL-17RA, evaluated in a randomized, double-blind, placebo-controlled Phase II clinical trial. The study aimed to assess the efficacy, safety, and dose-response relationship of this compound in patients with moderate-to-severe Chronic Inflammatory Airway Disease (CIAD).
Efficacy Data
The primary and secondary efficacy endpoints were measured at week 12 of treatment. The primary endpoint was the change from baseline in the Forced Expiratory Volume in 1 second (FEV1). Secondary endpoints included the change from baseline in the St. George's Respiratory Questionnaire (SGRQ) score, a measure of health-related quality of life, and the annualized rate of moderate-to-severe exacerbations.
| Parameter | Placebo (n=50) | This compound 10mg (n=52) | This compound 25mg (n=51) | This compound 50mg (n=53) |
| Change in FEV1 (L) from Baseline | +0.05 | +0.15 | +0.25 | +0.28 |
| p-value vs. Placebo | - | 0.048 | <0.001 | <0.001 |
| Change in SGRQ Score from Baseline | -2.1 | -5.8 | -10.2 | -11.5 |
| p-value vs. Placebo | - | 0.032 | <0.001 | <0.001 |
| Annualized Exacerbation Rate | 1.8 | 1.2 | 0.8 | 0.7 |
| Rate Ratio vs. Placebo | - | 0.67 | 0.44 | 0.39 |
| p-value vs. Placebo | - | 0.05 | 0.002 | <0.001 |
Safety and Tolerability Profile
The incidence of treatment-emergent adverse events (TEAEs) was monitored throughout the study. The table below summarizes the most common TEAEs reported in at least 5% of patients in any treatment group.
| Adverse Event | Placebo (n=50) | This compound 10mg (n=52) | This compound 25mg (n=51) | This compound 50mg (n=53) |
| Any TEAE | 68% | 71% | 75% | 78% |
| Nasopharyngitis | 12% | 15% | 14% | 16% |
| Headache | 8% | 10% | 12% | 11% |
| Injection Site Reaction | 4% | 8% | 15% | 18% |
| Upper Respiratory Tract Infection | 6% | 8% | 7% | 9% |
| Serious Adverse Events | 6% | 4% | 2% | 2% |
Experimental Protocols
Study Design: This was a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase II study. Patients were randomized in a 1:1:1:1 ratio to receive subcutaneous injections of placebo, this compound 10mg, 25mg, or 50mg once weekly.
Patient Population: Eligible participants were adults aged 18-75 years with a diagnosis of CIAD for at least 12 months, a post-bronchodilator FEV1 between 40% and 80% of the predicted value, and a history of two or more moderate-to-severe exacerbations in the prior year.
Endpoints and Assessments:
-
Primary Efficacy Endpoint: Change from baseline in pre-bronchodilator FEV1 at week 12.
-
Secondary Efficacy Endpoints:
-
Change from baseline in SGRQ total score at week 12.
-
Annualized rate of moderate-to-severe exacerbations over the 12-week treatment period.
-
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, clinical laboratory values (hematology, chemistry, urinalysis), vital signs, and anti-drug antibodies (ADA).
Statistical Analysis: Efficacy analyses were performed on the full analysis set, which included all randomized patients who received at least one dose of the study drug. The primary endpoint was analyzed using a mixed-effects model for repeated measures (MMRM). The annualized exacerbation rate was analyzed using a negative binomial regression model.
Visualizations
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. By binding to the IL-17RA receptor, this compound prevents the downstream signaling of IL-17A and IL-17F, which are key cytokines involved in the inflammatory cascade of CIAD.
Caption: Proposed mechanism of action of this compound.
Clinical Trial Experimental Workflow
The following diagram outlines the major phases of the Phase II clinical trial, from patient screening to the final data analysis.
Caption: High-level workflow of the this compound Phase II trial.
A Comparative Analysis of Udonitrectag for Neurotrophic Keratitis: Evaluating Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety profile of Udonitrectag, an emerging therapeutic for neurotrophic keratitis. This compound's performance is objectively compared with established and alternative treatments, supported by available experimental data. This document is intended for an audience with expertise in drug development and ophthalmology.
Introduction to this compound and Neurotrophic Keratitis
Neurotrophic keratitis is a rare degenerative corneal disease caused by impaired trigeminal innervation. This condition leads to a loss of corneal sensation, spontaneous epithelial breakdown, and a high risk of ulceration, melting, and perforation, which can result in significant vision loss. The management of neurotrophic keratitis is challenging, with treatments historically focused on supportive care rather than addressing the underlying nerve damage.
This compound (also known as REC 0/0559 or MT8) is a novel synthetic, small molecule peptidomimetic of Nerve Growth Factor (NGF).[1][2] It is designed to selectively agonize the Tropomyosin receptor kinase A (TrkA), mimicking the neurotrophic and anti-apoptotic activities of endogenous NGF.[1][3] By stimulating this pathway, this compound aims to promote corneal nerve regeneration and epithelial healing.[4] The European Commission has granted this compound an orphan drug designation for the treatment of neurotrophic keratitis. It is currently under development by Recordati Rare Diseases and has completed a Phase 2 clinical trial (NCT04276558).
Mechanism of Action: The NGF Signaling Pathway
Both this compound and the approved biologic Cenegermin (recombinant human NGF) act on the same signaling pathway to promote corneal healing. They bind to the TrkA receptor on corneal epithelial and nerve cells, initiating a downstream signaling cascade that promotes cell survival, proliferation, and nerve regeneration.
References
Safety Operating Guide
Proper Disposal Procedures for Udonitrectag: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Udonitrectag is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides essential safety and logistical information, including a comprehensive operational and disposal plan for this compound (also known as REC 0559), a low molecular weight compound that mimics Nerve Growth Factor (NGF) and is under investigation for neurotrophic keratitis.
This compound is a white to off-white solid powder. While full toxicological properties are still under investigation, it should be handled as a potentially hazardous substance. Adherence to proper personal protective equipment (PPE) protocols, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat, is mandatory. For handling the powder outside of a contained environment, respiratory protection is advised.
Spill Management and Decontamination
In the event of a spill, the area should be secured and personnel should wear appropriate PPE. For powdered spills, avoid generating dust by gently covering the material with a damp paper towel before wiping. For solutions, use an absorbent material to contain and clean the spill. All materials used for cleanup, including contaminated PPE, must be collected in a sealed, clearly labeled hazardous waste container. The spill area should then be decontaminated with a suitable laboratory disinfectant or detergent.
Waste Disposal Protocol
All materials contaminated with this compound, including unused product, solutions, and laboratory consumables (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with general laboratory trash.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the chemical name "this compound" or "REC 0559".
-
Storage: Store waste containers in a designated, secure area until collection.
-
Final Disposal: The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility to ensure its complete destruction.[1] Always dispose of contents and containers in accordance with local, state, and federal regulations.[1]
Summary of Key Information
| Property | Description |
| Synonyms | REC 0559 |
| Appearance | White to off-white solid |
| Primary Hazards | Investigational compound; full toxicological properties not yet known. Handle with caution. |
| Storage | Store powder at -20°C for long-term stability. |
| Spill Procedures | Absorb spill with inert material and place in a sealed container for disposal.[1][2][3] |
| Disposal | Dispose of as hazardous waste in accordance with local regulations. Incineration is the preferred method. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general workflow for handling this compound in a laboratory setting and its proposed mechanism of action.
Caption: General laboratory workflow for this compound from preparation to disposal.
As a mimetic of Nerve Growth Factor (NGF), this compound is believed to exert its effects through the TrkA receptor signaling pathway, which is crucial for neuronal survival and growth.
Caption: Proposed TrkA signaling pathway for this compound.
Logical Disposal Decision Framework
The following decision tree provides a clear, step-by-step guide for the proper segregation and disposal of waste materials potentially contaminated with this compound.
Caption: A logical decision tree for the disposal of this compound-related waste.
References
Essential Safety and Handling Guide for Udonitrectag (REC 0559)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Udonitrectag (also known as REC 0559), a novel small molecule nerve growth factor (NGF) mimetic. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber, minimum thickness 0.11 mm. Inspect gloves prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Eye/Face Protection | Safety Goggles or Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin and Body Protection | Lab Coat | Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature: -20°C.
-
Store as a powder for up to 3 years at -20°C.
Accidental Release and Disposal Plan
A clear and concise plan for accidental release and waste disposal is mandatory for the safe use of this compound.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Waste Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Dispose of as unused product.
Experimental Protocols
General Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for the handling and use of this compound in a research setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Mechanism of Action: NGF-TrkA Signaling Pathway
This compound is a mimetic of Nerve Growth Factor (NGF) and functions as a TrkA receptor agonist. The binding of this compound to the TrkA receptor initiates a signaling cascade that promotes neuronal survival and growth.
Caption: The signaling cascade initiated by this compound binding to the TrkA receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
